Product packaging for Aflatoxin B2 alpha(Cat. No.:CAS No. 22040-96-6)

Aflatoxin B2 alpha

Cat. No.: B1218215
CAS No.: 22040-96-6
M. Wt: 314.29 g/mol
InChI Key: WWSYXEZEXMQWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Aflatoxins within Mycotoxicological Science

Mycotoxicology, the study of toxic substances produced by fungi, emerged as a significant scientific discipline following a pivotal event in 1960. nih.govnih.gov An unknown ailment, dubbed "Turkey X Disease," led to the death of over 100,000 turkeys in England. scispace.comhealthmatters.iomdpi.com Scientific investigation traced the cause to a Brazilian groundnut meal contaminated with the fungus Aspergillus flavus. nih.govmdpi.com The toxic compounds isolated from this fungus were subsequently named "aflatoxins," a portmanteau of A. flavus toxin. nih.govresearchgate.net This discovery marked the beginning of the modern era of mycotoxin research. nih.gov

Aflatoxins are a group of approximately 20 related fungal metabolites, with the most significant being Aflatoxin B1 (AFB1), B2 (AFB2), G1 (AFG1), and G2 (AFG2). nih.govjuniperpublishers.com These names refer to their blue (B) or green (G) fluorescence under ultraviolet (UV) light and their relative chromatographic mobility. juniperpublishers.com They are primarily produced by certain species of Aspergillus fungi, notably A. flavus and A. parasiticus, which are known to contaminate a wide array of food and feed commodities, including maize, peanuts, cottonseed, and tree nuts. scispace.comrupahealth.comnih.gov Aflatoxin B1 is recognized as the most potent naturally occurring liver carcinogen known. researchgate.netresearchgate.net The widespread occurrence of these toxins and their severe health implications have established aflatoxins as the most extensively studied group of mycotoxins. scispace.comhealthmatters.io

Significance of Aflatoxin B2 Alpha in Research Paradigms

This compound (AFB2a), also known as hydroxydihydro-aflatoxin B1, holds a unique and significant position in aflatoxin research. nih.gov It is a prominent hydroxylated metabolite of Aflatoxin B1, formed by the hydration of the 8,9-double bond in the terminal furan (B31954) ring of the parent molecule. nih.govmdpi.comresearchgate.net This structural modification is critical because the 8,9-double bond is responsible for the activation of AFB1 into its highly reactive and toxic epoxide form. tandfonline.comjuniperpublishers.com

The conversion of AFB1 to AFB2a represents a key pathway in the detoxification of Aflatoxin B1. nih.govresearchgate.net Research has demonstrated that AFB2a exhibits markedly lower toxicity compared to AFB1. nih.gov Studies have also shown that the capacity of AFB2a to bind with DNA is significantly lower than that of AFB1, which is a primary mechanism of AFB1's carcinogenicity. nih.gov Consequently, AFB2a is a crucial subject in studies aimed at understanding and mitigating the toxicity of Aflatoxin B1. Its formation is investigated as a potential biological or chemical detoxification strategy for contaminated food and feed. researchgate.net Furthermore, AFB2a serves as an important analytical standard and biomarker in research exploring AFB1 metabolism and exposure.

Historical Development of this compound Research

Following the initial discovery and characterization of the main aflatoxins in the early 1960s, research expanded to include their various metabolites and derivatives. The first report of Aflatoxin B2a (initially referred to as a hemiketal of AFB1) appeared in the mid-1960s. nih.gov Early studies focused on its preparation, isolation, and structural elucidation. A key method for preparing small quantities of AFB2a for research purposes was established by Pohland et al. in 1968, which involved the hydroxylation of Aflatoxin B1 in an acidic medium. nih.gov

Initial toxicological assessments in the 1960s, using ducklings as a model, indicated that AFB2a was not toxic at the administered doses, which was a stark contrast to the potent toxicity of AFB1. nih.gov Early analytical work relied on techniques like thin-layer chromatography (TLC) for its identification and separation from other aflatoxins. nih.gov Researchers verified its identity through chromatographic mobility (Rf values) and spectral analysis, noting a characteristic shift in its UV absorption maximum in an alkaline methanol (B129727) medium. nih.gov These foundational studies established AFB2a as a less toxic derivative of AFB1 and paved the way for more in-depth investigations into its biochemical properties and its role in detoxification pathways.

Current Research Landscape and Emerging Trends for this compound

The contemporary research landscape for Aflatoxin B2a is multifaceted, driven by advancements in analytical chemistry and a deeper understanding of mycotoxin toxicology. A significant area of focus remains the detoxification of Aflatoxin B1. Studies continue to explore the use of various chemical agents, such as organic acids, and enzymatic methods to efficiently convert AFB1 into the less harmful AFB2a in contaminated commodities. researchgate.nettandfonline.com

Modern analytical techniques have superseded earlier methods, allowing for more sensitive and precise detection and quantification of AFB2a. High-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS), is now the standard. mdpi.comnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered one of the most advanced techniques, offering high sensitivity and the ability to detect multiple mycotoxins simultaneously. mdpi.com

Emerging research trends include:

Adduct Formation: Detailed structural elucidation of adducts formed between AFB2a and biological molecules like proteins and lipids. Recent work has challenged previously proposed structures, suggesting that AFB2a's dialdehyde (B1249045) intermediate forms a pyrrole (B145914) ring with primary amines, rather than a Schiff base. acs.org This provides new insights into the fate of AFB2a in biological systems.

Immunoassay Development: Aflatoxin B2a is utilized in the development of specific antibodies for immunoassays like radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). frontiersin.orgnih.gov These assays are crucial for rapid screening of AFB1 in food and feed, as the antibodies often show cross-reactivity with the parent compound. nih.gov

Biomarker Studies: Investigating AFB2a and its adducts as potential biomarkers of AFB1 exposure, which is essential for epidemiological studies linking aflatoxin exposure to human diseases.

Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and search the data.

Property Value Source
IUPAC Name (3S,5R,7S)-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.0²,⁹.0³,⁷.0¹³,¹⁷]nonadeca-1,9,11,13(17)-tetraene-16,18-dione nih.gov
Molecular Formula C₁₇H₁₄O₇ nih.gov
Molecular Weight 330.29 g/mol nih.gov
CAS Number 17878-54-5 nih.gov
Appearance Pale yellow crystals juniperpublishers.comjuniperpublishers.com
Solubility Slightly soluble in water; freely soluble in moderately polar solvents (chloroform, methanol) juniperpublishers.comwho.int

| UV Absorption Max. | 362 nm (in methanol) | nih.gov |

Table 2: Analytical Methods in this compound Research This table is interactive. You can sort and search the data.

Technique Description Common Use
Thin-Layer Chromatography (TLC) A conventional method involving separation on a silica (B1680970) gel plate. Identification is based on the Rf value and fluorescence under UV light. Early identification and separation; now largely replaced by more accurate methods. nih.gov
High-Performance Liquid Chromatography (HPLC) A highly sensitive and adaptable method for separating compounds. Often paired with fluorescence or UV detectors. Designated as an official analytical method for aflatoxins due to its sensitivity and selectivity. mdpi.comfssai.gov.in
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Couples the separation power of HPLC with the detection sensitivity of mass spectrometry, allowing for precise identification and quantification. Considered the most advanced technique for aflatoxin analysis, capable of detecting multiple aflatoxins simultaneously at very low levels. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) An immunological method that uses specific antibodies to detect the presence of aflatoxins. It is based on an enzyme-linked color reaction. Rapid screening of large numbers of samples for aflatoxin contamination. frontiersin.orgnih.gov

| Spectral Analysis | Measures the absorption of UV or visible light by the compound. AFB2a shows a characteristic shift in its absorption maximum in different solvents. | Identification and confirmation of the compound's structure. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B1218215 Aflatoxin B2 alpha CAS No. 22040-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-20-10-6-11-14(8-4-5-21-17(8)22-11)15-13(10)7-2-3-9(18)12(7)16(19)23-15/h6,8,17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSYXEZEXMQWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5CCOC5OC4=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871940
Record name 4-Methoxy-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aflatoxin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22040-96-6, 7220-81-7
Record name Aflatoxin B2 alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022040966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aflatoxin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

310 °C
Record name Aflatoxin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035208
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Fungal Biosynthesis of Aflatoxin B2 Alpha

Aflatoxigenic Fungal Species and Strain Variability in Aflatoxin B2 Alpha Production

While Aspergillus flavus and Aspergillus parasiticus are the most well-known producers of aflatoxins, other fungal species also possess the capability to synthesize these mycotoxins, albeit sometimes at different levels or with variations in the types of aflatoxins produced. Strain variability within these species significantly influences the dynamics and capabilities of AFB2 production.

Aspergillus flavus is a ubiquitous fungus found in soil, decaying vegetation, and agricultural commodities. It is a primary producer of aflatoxins, predominantly Aflatoxin B1 (AFB1) and Aflatoxin B2 (AFB2) nih.govfrontiersin.orgwikipedia.orgnih.govelsevier.esnih.gov. The production dynamics of AFB2 by A. flavus are highly dependent on the specific strain and environmental conditions. While many A. flavus strains are capable of producing aflatoxins, a significant proportion are atoxigenic, meaning they lack the ability to synthesize these toxins nih.govresearchgate.netmdpi.com. Research has investigated the genetic diversity and toxin-producing capabilities of various A. flavus isolates, revealing substantial variability in AFB2 production levels among different strains researchgate.netfrontiersin.org. Factors such as temperature, water activity, and nutrient availability significantly influence the metabolic pathways leading to AFB2 synthesis in A. flavus mdpi.com.

Aspergillus parasiticus is another major aflatoxin-producing species, notable for its ability to synthesize all four major aflatoxins: AFB1, AFB2, Aflatoxin G1 (AFG1), and Aflatoxin G2 (AFG2) nih.govfrontiersin.orgwikipedia.orgnih.govelsevier.esnih.gov. In contrast to A. flavus, nearly all isolates of A. parasiticus are considered aflatoxinogenic nih.gov. Studies have demonstrated considerable variability in the quantitative production of AFB2 and other aflatoxins among different A. parasiticus strains. For instance, some isolates may produce higher concentrations of AFB1 than AFB2, or vice versa, and certain strains may even be deficient in producing specific aflatoxin types mdpi.commdpi.com. This strain-specific capability highlights the complex regulation of the aflatoxin biosynthetic pathway.

Beyond the primary producers, several other Aspergillus species and related fungi have been identified as aflatoxin producers. These include Aspergillus nomius, Aspergillus pseudocaelatus, Aspergillus pseudonomius, and various Emericella species wikipedia.orgnih.govnih.gov. For example, Aspergillus ochraceoroseus and Aspergillus rambellii are known to produce both AFB1 and AFB2 nih.gov. Furthermore, species outside the Aspergillus section Flavi, such as Aspergillus ochraceoroseus and certain Emericella species, have also been reported to produce aflatoxins, indicating a broader phylogenetic distribution of this capability researchgate.net. These findings underscore that the genetic machinery for AFB2 biosynthesis is not exclusive to A. flavus and A. parasiticus.

Genetic Architecture of this compound Biosynthesis

The production of aflatoxins, including AFB2, is governed by a cluster of genes that are highly conserved across aflatoxigenic species. This gene cluster encodes the enzymes necessary for the complex biosynthetic pathway.

The genes responsible for aflatoxin biosynthesis are organized into a contiguous cluster, approximately 70-75 kilobases (kb) in length frontiersin.orgreviberoammicol.complantsciencejournal.comresearchgate.net. This cluster is located on chromosome 3 in both A. flavus and A. parasiticus researchgate.netnih.gov. It comprises around 30 genes, including essential structural genes encoding the enzymes for the pathway and regulatory genes that control their expression nih.govfrontiersin.orgreviberoammicol.complantsciencejournal.comresearchgate.netmdpi.com. The organization and sequence of these genes exhibit a high degree of homology (90-99%) between A. flavus and A. parasiticus, reflecting their shared evolutionary origin and functional conservation nih.govmdpi.com. A key regulatory gene within this cluster is aflR, which acts as a positive regulator, activating the transcription of most genes in the cluster and thereby controlling aflatoxin production researchgate.netnih.govmdpi.com.

The biosynthesis of aflatoxins is a sequential process starting from acetyl-CoA and malonyl-CoA, which are converted into a hexanoate (B1226103) starter unit. This unit is then elongated and modified through a series of enzymatic reactions to form the final aflatoxin molecules, including AFB2. The pathway involves numerous structural genes, many of which have been identified and characterized:

Initial Steps (Hexanoate to Norsolorinic Acid):

Fatty Acid Synthases (FAS): Genes aflA (encoding the alpha subunit) and aflB (encoding the beta subunit) are crucial for producing the hexanoate units and initiating the polyketide chain nih.govplantsciencejournal.comnih.govuniprot.orgscispace.com.

Polyketide Synthase (PKS): The gene aflC (also known as pksA or pksL1) encodes a PKS that combines the hexanoate starter unit with malonyl-CoA extender units to synthesize norsolorinic acid anthrone (B1665570) (NAA), which is rapidly converted to norsolorinic acid (NOR) nih.govuniprot.orgscispace.com.

NOR Conversion: Genes such as aflD (encoding a ketoreductase, formerly nor-1), aflE (norA, an aryl alcohol dehydrogenase), and aflF (norB, a reductase) are involved in the conversion of NOR to averantin (B1666156) (AVN) nih.govplantsciencejournal.commdpi.comuniprot.organnualreviews.orgmdpi.com.

Intermediate Steps (AVN to Sterigmatocystin):

The pathway continues with hydroxylation of AVN by the cytochrome P450 monooxygenase encoded by aflG, forming 5'-hydroxyaverantin (B15418084) (HAVN).

HAVN is then converted to 5'-oxoaverantin (B1264410) (OAVN) by the dehydrogenase encoded by aflH.

aflK (a cyclase) plays a role in converting OAVN to averufin (B1665840) (AVF), and later in the pathway, it converts versiconal (B1263273) (VAL) to versicolorin (B1264617) B (VERB) plantsciencejournal.comuniprot.orgscispace.com.

The conversion of AVF to versiconal hemiacetal acetate (B1210297) (VHA) is catalyzed by the oxidase encoded by aflI uniprot.org.

aflJ (an esterase) is responsible for converting VHA to VAL reviberoammicol.comuniprot.orgscispace.com.

The gene aflL (a cytochrome P450 monoxygenase/desaturase) converts VERB to versicolorin A (VERA), a critical branch point for B and G aflatoxin pathways reviberoammicol.complantsciencejournal.comscispace.com.

Late Steps (Sterigmatocystin to Aflatoxins):

Sterigmatocystin (B1681140) (ST) and dihydrosterigmatocystin (B1259337) (DHST) are methylated by O-methyltransferases encoded by genes like aflP (omtA) and aflO (mt-I), forming O-methylsterigmatocystin (OMST) and dihydro-O-methylsterigmatocystin (DHOMST), respectively reviberoammicol.comuniprot.orgscispace.com. The aflP gene is essential for the final steps of aflatoxin production.

The final conversion of OMST to AFB1 and DHOMST to AFB2 is catalyzed by the cytochrome P450 monooxygenase encoded by the aflQ (also known as ordA) gene reviberoammicol.comscispace.commdpi.com. This gene is critical for the formation of the characteristic dihydrofuran ring of AFB2.

Other genes within the cluster, such as aflU (cypA), aflV (cypX), aflW (moxY), and aflX (ordB), are also implicated in the pathway, potentially encoding monooxygenases involved in various oxidative steps nih.govreviberoammicol.com.

Identification and Characterization of Structural Genes Involved in this compound Production

Polyketide Synthase Genes (e.g., aflC / pksA)

The aflC gene, also known as pksA, encodes a polyketide synthase (PKS) nih.govasm.orguniprot.orgresearchgate.net. This enzyme is critical in the initial stages of aflatoxin biosynthesis, responsible for synthesizing the polyketide backbone from acetate units derived from acetyl-CoA and malonyl-CoA nih.govasm.orgresearchgate.netscispace.com. The PKS enzyme, along with fatty acid synthases, initiates the pathway by forming the hexanoyl starter unit and subsequently elongating it to produce norsolorinic acid (NOR), the first stable intermediate in aflatoxin synthesis nih.govresearchgate.netscispace.com.

Fatty Acid Synthase Genes (e.g., aflA, aflB)

Genes aflA and aflB encode the alpha and beta subunits of a fungal fatty acid synthase (FAS) complex, respectively nih.govasm.orguniprot.orgscispace.com. This FAS system is distinct from the one used for primary metabolism and is essential for providing the hexanoyl starter unit required by the PKS (aflC) for the initial steps of aflatoxin biosynthesis nih.govuniprot.orgscispace.com. These genes are involved in the conversion of acetate units into norsolorinic acid anthrone (NAA), a precursor to NOR nih.govresearchgate.netscispace.com.

Cytochrome P450 Monooxygenase Genes (e.g., aflG, aflQ)

Cytochrome P450 monooxygenases play vital roles in the oxidative modifications throughout the aflatoxin biosynthesis pathway nih.govmdpi.com.

aflG : This gene encodes a cytochrome P450 monooxygenase that catalyzes the hydroxylation of averantin (AVN) to 5'-hydroxyaverantin (HAVN) nih.govmdpi.comuniprot.org. This is a key step in the conversion of early intermediates towards the final aflatoxin structure uniprot.org.

aflQ : The aflQ gene encodes an oxidoreductase, also classified as a cytochrome P450 monooxygenase mdpi.comasm.org. It is involved in the late stages of aflatoxin synthesis, catalyzing the conversion of O-methylsterigmatocystin (OMST) to Aflatoxin B2 (AFB2) and dihydro-O-methylsterigmatocystin to Aflatoxin B1 (AFB1) and Aflatoxin G1 (AFG1) mdpi.comasm.org.

Other Enzymatic Genes (e.g., aflD, aflJ, aflK, aflL, aflO, aflP)

Several other genes encode enzymes essential for specific transformations within the aflatoxin biosynthetic pathway:

aflD : This gene, also known as nor-1, encodes a reductase involved in the conversion of norsolorinic acid (NOR) to averantin (AVN) nih.govresearchgate.netreviberoammicol.com.

aflJ : Encodes an esterase (estA) that catalyzes the conversion of versiconal hemiacetal acetate (VHA) to versiconal (VAL) nih.gov.

aflK : This gene (vbs) encodes a cyclase and is involved in multiple steps. It mediates the conversion of 5'-oxoaverantin (OAVN) to averufin (AVF) and later converts versiconal (VAL) to versicolorin B (VERB) by closing the bisfuran ring, a crucial step for the characteristic DNA-binding activity of aflatoxins nih.govuniprot.org.

aflL : This gene is presumed to encode a cytochrome P450 monoxygenase/desaturase that desaturates versicolorin B (VERB) to versicolorin A (VERA), representing a branch point towards B- or G-type aflatoxins nih.govplantsciencejournal.com.

aflO : This gene is associated with O-methyltransferase activity, potentially involved in the methylation step in the pathway nih.gov.

aflP : Also known as omtA, this gene encodes a key enzyme in the late stages of aflatoxin synthesis, likely involved in O-methylation plantsciencejournal.commdpi.com.

Regulatory Genes Governing Aflatoxin B2 Biosynthesis

The expression of the aflatoxin biosynthetic gene cluster is tightly regulated, primarily by pathway-specific transcription factors.

aflR Transcriptional Activator Role

The aflR gene encodes a Zn(II)2Cys6-type DNA-binding protein that acts as a master transcriptional activator for the aflatoxin biosynthetic gene cluster nih.govasm.orgreviberoammicol.comresearchgate.netresearchgate.netmdpi.com. AflR binds to promoter regions of most genes within the cluster, positively regulating their transcription and thereby controlling the entire biosynthesis pathway reviberoammicol.comresearchgate.netresearchgate.net. Deletion of aflR leads to a complete loss of aflatoxin synthesis and downregulation of structural genes researchgate.netresearchgate.net.

aflS and General Transcription Regulators

The aflS gene (previously named aflJ) is located adjacent to aflR and also plays a role in regulating aflatoxin biosynthesis, often acting in concert with AflR nih.govuniprot.orgresearchgate.netmdpi.comnih.gov. While aflR is the primary activator, aflS is thought to act as an enhancer, potentially by assisting in the localization or function of AflR nih.govresearchgate.netmdpi.com. Beyond these specific regulators, several general transcription factors are also known to influence the biosynthetic mechanism of aflatoxins, indicating a complex regulatory network researchgate.netmdpi.comnih.gov.

Occurrence and Distribution of Aflatoxin B2 Alpha in Agricultural and Environmental Matrices

Global and Regional Prevalence Patterns

Aflatoxin B2, along with other major aflatoxins, contaminates agricultural products worldwide. The prevalence is notably higher in tropical and subtropical regions characterized by high temperatures and humidity, which are conducive to the growth of aflatoxin-producing fungi. Countries in these climatic zones often face significant challenges with aflatoxin contamination in staple foods.

In Europe, while advanced agricultural and storage practices help mitigate risks, climate change is an increasing concern for aflatoxin contamination, even in the Northern Hemisphere. Studies in southern Italy on imported foods have highlighted the prevalence of aflatoxins in various commodities. In Asia, countries like Pakistan and Iran have reported the presence of Aflatoxin B2 in various food items, including spices and wheat flour. In Africa, studies in countries like Nigeria and Kenya have detected Aflatoxin B2 in various crops, including dried vegetables and peanuts.

Contamination Dynamics in Major Agricultural Commodities

Aflatoxin B2 alpha can contaminate a diverse array of crops both before and after harvest. The contamination levels can vary significantly depending on the commodity, geographical location, and storage conditions.

Cereals are among the most susceptible commodities to aflatoxin contamination. A study in northern Uganda found that the mean concentration of total aflatoxins was significantly higher in sorghum compared to millet, maize, and sesame seeds. In Vietnam, the incidence of Aflatoxin B2 in paddy was found to be significant, particularly in certain regions and seasons. A survey of food grains in one study showed Aflatoxin B2 levels ranging from 0.002 to 0.14 ppb.

Table 1: Reported Aflatoxin B2 Contamination in Cereal Grains
CerealRegion/CountryAflatoxin B2 ConcentrationReference
SorghumNorthern UgandaPart of total aflatoxins (mean 11.8 ± 1.8 µg/Kg)
Paddy (Rice)Mekong Delta, Vietnam40% incidence in some areas
Various CerealsNot Specified0.002 to 0.14 ppb

Oilseeds and nuts are highly susceptible to aflatoxin contamination. Peanuts, in particular, are a well-known substrate for the growth of aflatoxin-producing fungi. A study in Kenya found Aflatoxin B2 in all four peanut varieties analyzed, with levels being higher in samples from Kisii Central compared to Busia. In a study of various food commodities in Jeddah, nuts showed a high incidence of contamination with Aflatoxin B2, with concentrations ranging from 0.09 to 3.34 µg/kg. Sunflower meal has also been identified as a commodity where Aflatoxin B2 can be present.

Table 2: Reported Aflatoxin B2 Contamination in Oilseeds and Nuts
CommodityRegion/CountryAflatoxin B2 ConcentrationReference
PeanutsKenyaPresent in all varieties studied
NutsJeddah, Saudi Arabia0.09–3.34 µg/kg
Sunflower MealNot SpecifiedPresent

Spices can also be a source of Aflatoxin B2. A study on spices from retail markets found seasonal variations in aflatoxin levels. In a study of spices from Karachi, Pakistan, 52 out of 360 samples were contaminated with Aflatoxin B2, with the highest levels found in turmeric (9.8-19.64 ppm) and red chili. Another study in Iraq detected high concentrations of Aflatoxin B2 in turmeric. Animal feeds are also frequently contaminated with aflatoxins, including B2, due to the use of contaminated raw materials like maize, cottonseed, and sorghum.

Table 3: Reported Aflatoxin B2 Contamination in Spices
SpiceRegion/CountryAflatoxin B2 ConcentrationReference
TurmericKarachi, Pakistan9.8-19.64 ppm
TurmericIraq44.555 - 7989.4 ppm
Dried OkraIbadan, Nigeria0.70 - 3.736 ppb

Factors Influencing Pre-harvest Contamination

Pre-harvest contamination of crops with this compound is a complex process influenced by a combination of environmental conditions, agronomic practices, and the susceptibility of the crop itself.

Various agronomic practices can impact the likelihood and extent of aflatoxin contamination. Factors such as planting dates, crop rotation, tillage, irrigation, and fertilization can influence the presence of aflatoxin-producing fungi. For instance, in a study in western Kenya, the use of diammonium phosphate (B84403) (DAP) fertilizer was associated with both aflatoxin and fumonisin contamination in maize. Similarly, a study in Nigeria found that maize from fertilized farms was more likely to have higher aflatoxin concentrations.

Crop susceptibility is another critical factor. Some crop varieties exhibit greater resistance to fungal infection and subsequent aflatoxin production. Insect damage to crops can also create entry points for fungi, leading to higher aflatoxin contamination. Therefore, integrated management strategies that include the use of resistant crop varieties and effective insect control are crucial for minimizing pre-harvest contamination.

Environmental Conditions (e.g., Drought, Insect Damage)

Pre-harvest contamination of crops with aflatoxins is significantly influenced by environmental stressors that affect plant health and facilitate fungal invasion. nih.gov Conditions such as drought and damage from insects create opportunities for toxigenic fungi like Aspergillus flavus and Aspergillus parasiticus to colonize and produce toxins. nih.govmdpi.com

Drought stress is a major contributing factor to increased aflatoxin contamination in the field. nih.govlsu.edu Plants under water-deficient conditions have compromised defense mechanisms, making them more susceptible to fungal infection. nih.gov Studies have demonstrated that drought-stressed maize and peanut plants are more easily colonized by A. flavus or A. parasiticus. nih.gov The intensity of drought stress has been shown to have a positive relationship with the concentration of aflatoxins in crops like groundnuts. www.gov.uk High temperatures, which often accompany drought, further exacerbate the problem by creating an optimal environment for fungal growth and toxin production. lsu.edunih.gov The combination of drought and high soil temperatures (28°C to 31°C) has been noted to significantly increase the probability of aflatoxin contamination. icrisat.org

Insect damage to crops provides physical entry points for fungal spores, thereby promoting infection and subsequent toxin production. europa.eu Pests such as the corn earworm, fall armyworm, and maize weevil can damage kernels, husks, and ears, compromising the plant's natural protective barriers. europa.euresearchgate.net This damage not only facilitates fungal entry but can also create a microenvironment with increased moisture, which is favorable for fungal growth. mdpi.com Research on corn has shown a correlation between the extent of insect damage and the levels of aflatoxin contamination. researchgate.netusda.gov While Bt corn hybrids, which are genetically modified to resist certain insects, generally show lower insect damage, the association with consistently lower aflatoxin levels can be variable. europa.eunih.gov

Table 1: Influence of Environmental Stressors on Aflatoxin Contamination

StressorMechanism of ActionAffected CropsKey Findings
DroughtWeakens plant defenses, making them more susceptible to fungal colonization. nih.govCorn, Peanuts, Cotton, Tree Nuts lsu.edunih.govHigher drought severity leads to higher aflatoxin concentrations. www.gov.uk Irrigation can reduce contamination by relieving drought stress and lowering soil temperature. nih.gov
High TemperatureCreates optimal conditions for Aspergillus growth and aflatoxin production, especially when combined with drought. lsu.eduCorn, Peanuts lsu.eduSoil temperatures in the pod zone between 29–31°C result in higher aflatoxin levels, even under drought conditions. icrisat.org
Insect DamageCreates physical wounds on plants, providing entry points for fungal spores. europa.euCorn, Maize europa.eufao.orgDamage from pests like corn earworm and maize weevil is associated with increased aflatoxin contamination. researchgate.net Stink bug damage and maize weevil presence are closely associated with aflatoxin levels. usda.gov

Factors Influencing Post-harvest Contamination

Post-harvest contamination is a critical stage where aflatoxin levels can significantly increase if crops are not handled and stored correctly. nih.gov Fungi that may have infected the crop in the field can continue to grow and produce toxins during storage. mdpi.com Furthermore, clean crops can become contaminated through contact with fungal spores present in storage facilities, on equipment, or from other contaminated batches. mdpi.com Key factors at this stage include storage conditions, handling practices, and the dynamics of fungal growth and spore dispersal. nih.govresearchgate.net

Storage Conditions and Handling Practices

The conditions under which agricultural commodities are stored are paramount in controlling the growth of Aspergillus species and the production of aflatoxins. mdpi.com Temperature, moisture content, and relative humidity are the most critical, interrelated factors. mdpi.comagrojournal.org

Improper storage is a primary cause of post-harvest aflatoxin proliferation. researchgate.net Temperatures between 25°C and 37°C are highly favorable for the growth of Aspergillus flavus and subsequent toxin production. mdpi.com High environmental humidity and crop moisture content are also essential for fungal metabolism and growth. mdpi.com A minimum moisture content of 13% is generally required for fungal activity. mdpi.com In storage, optimal conditions for maximum toxin production can occur at 90-95% moisture and a temperature of 25°C. mdpi.com

Inadequate drying of crops before storage is a major risk factor. uliege.be For instance, maize should be dried to a moisture content below 13.5% to minimize the risk of fungal growth in storage. uliege.be Prolonged storage times and poor handling practices, which can cause physical damage to grains, also contribute to increased contamination risk. mdpi.comiosrjournals.org Maintaining low temperatures and moisture levels is an effective strategy to halt fungal development. nih.gov For example, when corn moisture is below 12-13% and temperatures are below 18°C (65°F), fungal growth typically ceases. nih.gov

Table 2: Optimal vs. Safe Storage Conditions for Preventing Aflatoxin Contamination

ParameterConditions Favoring Fungal Growth & Toxin ProductionRecommended Safe Storage Conditions
Temperature25°C to 37°C (Optimal for A. flavus growth) mdpi.comBelow 18°C (65°F) nih.gov
Relative Humidity (RH)> 65-77% (Sustained RH above 65% promotes mold growth) mdpi.comnih.govLess than 60% results in minimal contamination agrojournal.org
Crop Moisture Content> 13% (Minimum for fungal growth) mdpi.comBelow 12-13% for corn nih.gov

Fungal Growth and Spore Dispersal

The lifecycle of Aspergillus fungi involves the production and dispersal of spores (conidia), which are the primary means of spreading contamination in post-harvest environments. nih.govnih.gov These spores are resilient and can be found in soil, on crop residues, and within storage and processing facilities. mdpi.com

During harvest, fungal spores and mycelium can be transferred from plant debris onto the harvested crop. mdpi.com In storage, if conditions are favorable (i.e., sufficient warmth and moisture), these spores germinate and grow, forming new mycelia that colonize the commodity. mdpi.com This vegetative growth leads to the production of aflatoxins. nih.gov The fungus can spread rapidly throughout a stored batch of grain, especially where there are pockets of high moisture. iastate.edu

Spore dispersal in post-harvest settings is often facilitated by air currents and the movement of contaminated grain, dust, or equipment. elveflow.com Insects can also act as vectors, carrying spores from contaminated areas to clean grain. mdpi.com The entire process of fungal colonization is dynamic, with spores being released, transported by air or other means, and then settling on a new substrate to begin the germination process if conditions allow. elveflow.com This cycle underscores the importance of maintaining clean storage facilities and minimizing dust and grain movement to control the spread of contamination. elveflow.com

Metabolic Transformations and Toxicokinetics of Aflatoxin B2 Alpha

Phase I Biotransformation Pathways of Aflatoxin B2 Alpha

Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions, often mediated by the cytochrome P450 (CYP450) enzyme system. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

Cytochrome P450 (CYP450) enzymes, particularly those in families 1 and 3 such as CYP1A2 and CYP3A4 in mammals, play a significant role in the Phase I biotransformation of aflatoxins nih.govencyclopedia.pubmdpi.comnih.gov. These enzymes catalyze oxidative reactions, including hydroxylation and epoxidation mdpi.comsemanticscholar.org. Aflatoxin B2 (AFB2), the parent compound from which AFB2α is derived or related, differs from Aflatoxin B1 (AFB1) by the absence of a double bond in the difuran moiety mdpi.comsemanticscholar.org. This structural difference influences its metabolic fate compared to AFB1, with AFB2 generally undergoing less potent bioactivation mdpi.comsemanticscholar.org.

The metabolism of AFB2, and by extension AFB2α, can result in the formation of various hydroxylated metabolites. Studies have identified several such metabolites, including AFM2 (Aflatoxin M2), AFQ2 (Aflatoxin Q2), and AFB2A (this compound), which are formed through hydroxylation reactions nih.gov. Additionally, AFP2 (Aflatoxin P2) has been detected as a trace metabolite in in vitro studies of AFB2 metabolism nih.gov. AFB2α itself can be considered a metabolite, potentially arising from oxidation at the 8,9-dihydro position of AFB2 researchgate.net. These Phase I metabolites are generally more polar than the parent compound, facilitating their subsequent excretion or conjugation.

Table 1: Identified Phase I Metabolites of Aflatoxin B2 (and related AFB2α)

Metabolite NameDescriptionSource Reference(s)
Aflatoxin M2 (AFM2)Hydroxylated metabolite of AFB2 nih.gov
Aflatoxin Q2 (AFQ2)Hydroxylated metabolite of AFB2 nih.gov
Aflatoxin B2A (AFB2α)Hydroxylated metabolite of AFB2; AFB2 alpha nih.govresearchgate.net
Aflatoxin P2 (AFP2)Hydroxylated metabolite of AFB2 nih.gov

A significant metabolic pathway for AFB2 involves desaturation at the 2,3-carbons, converting AFB2 into AFB1 semanticscholar.orgscirp.org. This transformation is notable because AFB1 is a more potent carcinogen than AFB2. Once converted to AFB1, it can then undergo further bioactivation, typically through epoxidation to the highly reactive AFB1-8,9-epoxide (AFBO), which is the primary mediator of aflatoxin-induced genotoxicity and carcinogenicity mdpi.comsemanticscholar.orgscirp.org. Therefore, the conversion of AFB2 to AFB1 represents a critical step in the toxicological profile of AFB2.

Phase II Conjugation Reactions of this compound Metabolites

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione (B108866). These reactions typically increase water solubility and facilitate excretion, thereby detoxifying the compounds.

Glucuronide conjugation, mediated by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway for many xenobiotics, including aflatoxin metabolites mdpi.comscirp.orgmdpi.com. While some studies indicate that direct glucuronidation of AFB2 may not be extensively observed, conjugates of its Phase I metabolites, such as AFP1-glucuronide, are known to form researchgate.net. The glucuronide conjugates are generally less toxic and are readily excreted in urine and bile mdpi.comscirp.org.

Glutathione (GSH) conjugation is a critical detoxification pathway, particularly for reactive epoxide intermediates formed during Phase I metabolism scirp.orgresearchgate.net. This process is catalyzed by glutathione S-transferases (GSTs) semanticscholar.orgscirp.orgresearchgate.netnih.govrug.nl. GSH conjugation converts reactive electrophilic metabolites into stable, less toxic conjugates that are then excreted, often via the biliary route scirp.orgresearchgate.net. This pathway is essential for mitigating the DNA-damaging potential of aflatoxins scirp.orgresearchgate.netnih.gov.

Table 2: Phase II Conjugation Pathways for Aflatoxin Metabolites

Conjugation TypeEnzymes InvolvedRole in DetoxificationSource Reference(s)
Glucuronide ConjugationUDP-glucuronosyltransferases (UGTs)Increases water solubility, facilitates excretion, generally reduces toxicity. Conjugates of AFB2 metabolites (e.g., AFP1-glucuronide) are known. mdpi.comresearchgate.netscirp.org
Glutathione ConjugationGlutathione S-transferases (GSTs)Detoxifies reactive epoxide intermediates, forms stable conjugates for excretion, reduces DNA-binding potential. semanticscholar.orgscirp.orgresearchgate.netnih.govrug.nl

Compound List

Toxicokinetic Profiles in Research Models (Excluding Clinical Human Data)

The toxicokinetic profile of AFB2α describes how the body absorbs, distributes, metabolizes, and excretes the compound. Research models, primarily animal studies, provide crucial insights into these processes.

Absorption and Distribution Patterns in Animal Models

Aflatoxins, including AFB2α, are generally lipophilic and are readily absorbed from the gastrointestinal tract into the bloodstream austinpublishinggroup.com. Studies in animal models indicate that after absorption, aflatoxins are distributed to various tissues, with the liver being the primary organ of metabolism and accumulation austinpublishinggroup.comencyclopedia.pub.

In male rats, administration of radiolabeled Aflatoxin B2 showed that hepatic DNA and ribosomal RNA adducts were approximately 1% of those observed with Aflatoxin B1. However, hepatic protein adducts from AFB2 were 35-70% of those from AFB1 nih.gov. In broiler chickens fed a diet containing AFB1 and AFB2, aflatoxins were deposited in all tissues, with the highest levels found in the gizzards, livers, and kidneys. After 35 days of feeding, combined aflatoxin levels were less than 3 µg/kg of tissue, and they were no longer detectable four days after withdrawal of the contaminated diet, indicating rapid clearance nih.gov.

Studies evaluating the intestinal absorption kinetics of aflatoxins in rats revealed that AFB2 is absorbed relatively quickly, following first-order kinetics with an absorption rate constant (ka) of 4.06 ± 0.09 h⁻¹ nih.gov. This suggests that AFB2, like other aflatoxins, can be efficiently absorbed from the digestive system into the systemic circulation.

Excretion Pathways and Metabolite Profiling

Following absorption and distribution, aflatoxins undergo metabolism, primarily in the liver, and are subsequently excreted. Aflatoxin B2 can be metabolized into various compounds, including aflatoxin M2 (a 4-hydroxy derivative) and potentially aflatoxin Q2 wikipedia.orgencyclopedia.pubnih.govmdpi.com. In rats, AFB2 administered intravenously was rapidly metabolized into seven groups of metabolites, with six of these excreted in the bile. Hydroxylation at the 2- and 4-positions occurred, and bile contained two glucuronides nih.gov.

The primary excretion routes for aflatoxins and their metabolites are through the biliary and urinary pathways encyclopedia.pubmdpi.com. Studies have shown that AFB2 is excreted more rapidly than AFB1, potentially due to greater urinary excretion of AFB2 iarc.fr. After a 35-day exposure in broiler chickens, withdrawal from the contaminated diet led to no detectable amounts of aflatoxins in tissues within four days, indicating efficient excretion mechanisms in this species nih.gov.

Comparative Metabolic Susceptibility Across Animal Species (e.g., Ducks vs. Rats)

Significant differences exist in the metabolic susceptibility and toxicity of aflatoxins across animal species. Duck liver preparations demonstrate a notably higher metabolic activity for AFB2 compared to rat, mouse, and human liver preparations nih.gov. Duck liver postmitochondrial supernatant metabolized 40-80% of the initial AFB2 substrate in 30 minutes, whereas other species metabolized less than 6% nih.gov.

Among the metabolites formed by duck liver, AFB1 was produced in amounts equivalent to 2-8% of the initial substrate, along with small amounts of compounds identified as aflatoxicols 1 and 2, and aflatoxins M1 and M2 nih.gov. The greater susceptibility of duck liver to AFB2 toxicity may be attributed to its ability to form AFB1, which can then be further activated through metabolism nih.gov. Conversely, rat, mouse, and human liver preparations produced no detectable AFB1 and only small amounts of potential aflatoxin Q2 and P2 nih.gov.

It is noted that AFB2 is generally less potent than AFB1 in terms of carcinogenicity and toxicity, partly because AFB2 lacks the 2,3-double bond present in AFB1, which is crucial for the formation of the highly reactive AFB1-8,9-epoxide (AFBO) scirp.orgmdpi.com. However, AFB2 can be biotransformed into AFB1 through desaturation at the 2,3-carbons, and the subsequent formation of AFB1-2,3-epoxide is suspected to contribute to AFB2's carcinogenicity in some species scirp.org.

Influence of Enzyme Induction and Inhibition on this compound Metabolism

The metabolism of aflatoxins, including AFB2α, is significantly influenced by the activity of various enzyme systems, particularly the cytochrome P450 (CYP450) monooxygenases and glutathione S-transferases (GSTs) encyclopedia.pubscirp.orgfrontiersin.orgresearchgate.net. These enzymes are involved in both the bioactivation and detoxification pathways of aflatoxins.

Enzyme Induction: The induction of CYP450 enzymes, such as CYP1A2 and CYP3A4, can alter the metabolic fate of aflatoxins encyclopedia.pubscirp.orgfrontiersin.orgresearchgate.net. Nuclear receptors like the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR) play a role in regulating the expression of these metabolizing enzymes scirp.orgfrontiersin.orgresearchgate.net. Exposure to aflatoxins can lead to the upregulation of these receptors, potentially increasing the production of CYP450 enzymes. This induction can either enhance the bioactivation of aflatoxins to more toxic intermediates (e.g., epoxides) or promote detoxification pathways, depending on the specific enzymes and substrates involved mdpi.com. For instance, drugs that are strong CYP3A4 inducers can lead to increased metabolite formation, which could be detrimental if it enhances bioactivation mdpi.com.

Enzyme Inhibition: Conversely, enzyme inhibition can reduce the formation of both toxic and detoxified metabolites. Inhibitors of CYP450 enzymes can decrease the bioactivation of aflatoxins, potentially mitigating their toxicity mdpi.com. For example, oltipraz, an antischistosomal drug, has been shown to inhibit aflatoxin-induced hepatocarcinogenesis in animal models, likely by interfering with metabolic activation pathways iarc.fr. Certain mycotoxins themselves can also exhibit inhibitory effects on specific enzymes in animals mdpi.com.

Molecular and Cellular Mechanisms of Aflatoxin B2 Alpha Interaction

Interaction with Nucleic Acids and Macromolecules

Aflatoxins, including AFB2 alpha, interact with DNA and RNA, and can also bind to proteins, leading to significant cellular dysfunction.

Following metabolic activation, AFB2 alpha, like other aflatoxins, can form covalent adducts with DNA. Analytical studies indicate that AFB2 binding to DNA yields products that co-chromatograph with the major aflatoxin B1-DNA adduct, 2,3-dihydro-2-(N7-guanyl)-3-hydroxyaflatoxin B1 nih.gov. This suggests that AFB2 alpha can lead to the formation of N7-guanine adducts, which are characteristic of aflatoxin genotoxicity nih.govnih.goviarc.frwikipedia.orgspandidos-publications.com. The metabolic activation pathways for AFB2 alpha, however, are described as distinct from those of AFB1, although detailed specifics are limited rupahealth.commimedb.org. It is understood that AFB2 alpha's interaction with DNA is generally less potent than that of AFB1, with AFB2 forming approximately 1% of the DNA adducts observed with AFB1 nih.gov. Under certain in vitro conditions, AFB2 was reported to show no significant binding to DNA rupahealth.com.

CompoundDNA Adduct TypeRelative Adduct Formation (vs. AFB1)Genotoxic Potential
Aflatoxin B2 alpha (AFB2)AFB1-like N7-Gua adducts (85% of AFB2 adducts)~1% nih.govLower potency than AFB1 nih.gov
Aflatoxin B1 (AFB1)AFB1-N7-Gua adducts-Higher potency

Beyond DNA, AFB2 alpha can also interact with RNA and proteins. Studies have shown that aflatoxins, in general, can bind to RNA and proteins, contributing to cellular damage nih.govnih.govscirp.org. Specifically, AFB2 alpha has been observed to form hepatic protein adducts in rats at levels ranging from 35% to 70% of those formed by AFB1 nih.gov. However, under specific in vitro experimental conditions, AFB2 alpha did not exhibit significant binding to RNA rupahealth.com.

CompoundProtein Adduct Formation (vs. AFB1)RNA Binding (Specific Conditions)
This compound (AFB2)35-70% of AFB1 levels nih.govNot significantly observed rupahealth.com
Aflatoxin B1 (AFB1)-Can bind nih.govnih.govscirp.org

Aflatoxins, including AFB2 alpha, are known to interfere with fundamental cellular processes such as DNA, RNA, and protein synthesis nih.govnih.govscirp.orgresearchgate.net. This interference can lead to impaired cellular function and toxicity. AFB2 alpha has been shown to inhibit RNA polymerase activity, although it is less potent than AFB1 in this regard nih.govaacrjournals.org. Specifically, AFB2 exhibited no effect on RNA polymerase activity at a dose of 200 mg/kg, whereas AFB1 was approximately three times more effective aacrjournals.org. The cytotoxic actions of AFB2 alpha and its inhibition of nucleic acid synthesis are thought to be dependent on its metabolic activation psu.edu. The compound can also affect protein synthesis by binding to essential enzymes and ribosomal components nih.govscirp.org.

CompoundInhibition of RNA Polymerase II ActivityInterference with Protein SynthesisInterference with DNA Synthesis
This compound (AFB2)Less potent than AFB1; no effect at 200 mg/kg aacrjournals.orgYes nih.govscirp.orgYes psu.edu
Aflatoxin B1 (AFB1)More potent than AFB2 nih.govaacrjournals.orgYes nih.govnih.govscirp.orgYes nih.govnih.govscirp.org

Epigenetic Modifications Induced by this compound

Aflatoxins, including AFB2 alpha, can influence epigenetic mechanisms, which are heritable changes in gene expression that occur without alterations to the underlying DNA sequence. These modifications can include alterations in DNA methylation and histone modifications, impacting chromatin structure and gene regulation.

Induction of Oxidative Stress and Reactive Species Formation

Aflatoxins, including AFB2, are potent inducers of oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant defense systems. This imbalance can lead to damage to cellular macromolecules such as lipids, proteins, and DNA.

Generation of Reactive Oxygen Species (ROS)

Aflatoxin exposure is consistently linked to an increased generation of ROS within cells frontiersin.orgmdpi.comsciopen.com. These reactive species, including superoxide (B77818) anions and hydrogen peroxide, are produced as byproducts of cellular metabolism and can be significantly amplified following aflatoxin exposure. The mechanism often involves the disruption of mitochondrial function, leading to increased ROS leakage semanticscholar.org. Furthermore, aflatoxins can interfere with the cellular redox balance, promoting an environment conducive to ROS accumulation researchgate.netmdpi.com. Studies indicate that aflatoxins can provoke earlier formation of ROS, which subsequently affects gene expression and cellular signaling cascades frontiersin.org.

Lipid Peroxidation and Cellular Membrane Integrity

The increased production of ROS directly contributes to lipid peroxidation, a process where free radicals attack polyunsaturated fatty acids in cell membranes frontiersin.orgnih.govkrepublishers.comresearchgate.netcreative-diagnostics.com. Malondialdehyde (MDA) is a key biomarker for lipid peroxidation, and its levels are significantly elevated in cells exposed to aflatoxins frontiersin.orgnih.govresearchgate.net. Lipid peroxidation compromises the integrity and fluidity of cellular membranes, impairing their function and potentially leading to cell lysis nih.govkrepublishers.comresearchgate.net. The damage to mitochondrial membranes, in particular, can disrupt energy production and trigger apoptosis semanticscholar.org.

Modulation of Antioxidant Defense Systems

Aflatoxin B2, like other aflatoxins, significantly impacts the body's endogenous antioxidant defense systems. Exposure to aflatoxins often leads to a depletion of crucial antioxidants, such as glutathione (B108866) (GSH), and a reduction in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) frontiersin.orgmdpi.commdpi.comnih.govresearchgate.netmdpi.comsemanticscholar.org. Glutathione plays a vital role in detoxifying ROS and protecting cell membranes. Its depletion, often caused by aflatoxin conjugation, exacerbates oxidative damage and compromises cellular defense mechanisms researchgate.netscirp.org. Aflatoxins can also lead to the downregulation of the Keap1/Nrf2/ARE antioxidant pathway, which is critical for regulating the expression of numerous antioxidant and detoxification enzymes frontiersin.org.

Perturbation of Cellular Signaling Pathways and Cell Cycle Regulation

Aflatoxins can profoundly disrupt cellular signaling pathways that govern cell proliferation, differentiation, and survival. They interfere with key signaling molecules and pathways, including those involving p53, NF-κB, and various kinases semanticscholar.orgscirp.org. The reactive epoxide metabolite of aflatoxins can directly affect different phases of the cell cycle, such as the G1, G2, and M phases, and DNA synthesis (S phase), leading to cell cycle arrest and potentially carcinogenesis semanticscholar.orgscirp.org. For instance, aflatoxin exposure can lead to mutations in the p53 tumor suppressor gene, a critical regulator of the cell cycle and apoptosis, thereby promoting uncontrolled cell proliferation spandidos-publications.commdpi.comwho.int. Furthermore, aflatoxins can alter the expression of genes involved in cell proliferation and colony expansion, while downregulating tumor suppressor genes mdpi.com.

Analytical Methodologies for Aflatoxin B2 Alpha Detection and Quantification

Sample Preparation and Extraction Techniques

Sample preparation is a critical first step in the analysis of Aflatoxin B2 alpha, as it directly influences the efficiency of extraction, the purity of the extract, and ultimately, the accuracy and sensitivity of the final detection. The choice of method depends on the sample matrix, the required sensitivity, and available resources.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a fundamental technique that relies on the differential solubility of analytes in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For aflatoxins, LLE is often employed due to its simplicity and low cost. The process involves partitioning the aflatoxins from the sample matrix into an organic solvent.

Commonly used extraction solvents include chloroform (B151607), methanol (B129727), acetonitrile (B52724), and mixtures thereof with water, such as 80% methanol/water or 86:14 acetonitrile:water frontiersin.orgresearchgate.netlctech.dewaters.comwaters.comrsc.orgoup.comfao.org. While LLE is straightforward, its primary drawbacks include the potential for co-extraction of matrix components, which can lead to complex chromatograms and reduced analytical sensitivity, as well as the significant consumption of organic solvents researchgate.netlctech.de. Despite these limitations, LLE has been successfully applied, for instance, in the analysis of aflatoxins in breast milk, yielding limits of quantification (LOQ) between 0.005 and 0.03 μg/kg when coupled with HPLC-FLD lctech.de.

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a chromatographic technique that uses a solid sorbent material to retain analytes from a liquid sample, followed by elution with a suitable solvent. SPE offers advantages over LLE, including higher selectivity, reduced solvent consumption, and improved cleanup, often leading to cleaner extracts and enhanced detection limits mdpi.com.

Various SPE sorbents are utilized for aflatoxin analysis, including C18 (octadecylsilane), silica (B1680970), alumina, florisil, and specialized sorbents like Z-Sep+ for lipid removal frontiersin.orgsigmaaldrich.comnih.govmdpi.comals-journal.comnih.govlcms.czsigmaaldrich.comnih.govmdpi.commn-net.com. Automated SPE systems coupled with UHPLC-MS/MS have demonstrated recoveries between 83–103% with relative standard deviations (RSDs) below 8% for dried fruits frontiersin.orgnih.gov. Solid-phase microextraction (SPME), a solvent-free technique, has also been applied, offering high extraction efficiency and sensitivity. SPME methods for nuts, spices, and cereals have reported detection limits (LOD) as low as 0.035 ng/g and LOQ values around 0.1 ng/g frontiersin.orgnih.gov. In-tube SPME coupled with LC-MS has shown high sensitivity, with detection limits in the picogram per milliliter range and recoveries exceeding 80% researchgate.netnih.gov. Magnetic SPE using Fe3O4/rGO nanocomposites has been effective for vegetable oils, achieving recoveries of 80.4%–106.0% and LODs as low as 0.01 µg/kg for this compound nih.gov.

QuEChERS Method Applications

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile sample preparation technique, initially developed for pesticide analysis in fruits and vegetables, but widely adapted for mycotoxin determination sigmaaldrich.comnih.govmn-net.comredalyc.orgshimadzu.comresearchgate.netresearchgate.netnih.gov. It typically involves an initial extraction followed by a dispersive SPE (dSPE) cleanup step.

The QuEChERS approach has been successfully applied to aflatoxin analysis in various matrices, including peanut butter, corn, and coriander seeds. Studies report good recoveries, often comparable to or exceeding those obtained with immunoaffinity columns, and faster processing times sigmaaldrich.comredalyc.orgresearchgate.netnih.gov. For instance, in coriander seeds, QuEChERS coupled with LC/MS achieved recoveries ranging from 72 to 102% with RSDs below 11%, and LOQs between 0.12 and 0.5 µg/kg nih.gov. The method typically utilizes solvents like acetonitrile and methanol, often with the addition of formic acid or salts, and specific sorbent mixtures (e.g., Z-Sep+ and Alumina N) for cleanup sigmaaldrich.commn-net.comredalyc.orgresearchgate.net.

Immunoaffinity Column (IAC) Cleanup

Immunoaffinity chromatography (IAC) is a highly selective cleanup technique that leverages the specific binding of antibodies to target analytes. IAC columns contain antibodies immobilized on a solid support, which capture aflatoxins from the sample extract. This method is renowned for its ability to significantly reduce matrix interference, leading to cleaner extracts and improved sensitivity and specificity frontiersin.orgwaters.comwaters.comnih.govals-journal.comlcms.czlctech.demzfoodtest.commzfoodtest.comgoldstandarddiagnostics.comr-biopharm.comlctech.despectroscopyonline.comgoogle.com.

The process involves passing the extracted sample through the IAC column, where aflatoxins bind to the antibodies. After washing the column to remove unbound substances, the bound aflatoxins are eluted using a suitable solvent, typically methanol or acetonitrile waters.comwaters.comlcms.czlctech.demzfoodtest.comr-biopharm.com. IAC columns have demonstrated high recovery rates, often exceeding 90% for various aflatoxins in different matrices waters.comwaters.comlctech.delctech.delcms.cz. For example, Afla-OtaCLEAN™ columns have reported LODs for this compound as low as 0.014 ng/mL and recoveries of 80% lctech.de. IACs are frequently used in conjunction with HPLC or LC-MS/MS for sensitive and selective detection waters.comwaters.comlcms.czmzfoodtest.commzfoodtest.comr-biopharm.comlctech.de.

Dispersive Liquid-Liquid Microextraction (DLLME)

Dispersive liquid-liquid microextraction (DLLME) is a rapid, sensitive, and efficient extraction technique that uses a small volume of organic solvent dispersed as fine droplets into an aqueous sample. This dispersion increases the surface area for mass transfer, leading to faster extraction.

DLLME typically employs a water-immiscible extraction solvent (e.g., chloroform) and a water-miscible dispersive solvent (e.g., acetonitrile or methanol), often with the addition of salt to enhance extraction efficiency rsc.orgmdpi.comdntb.gov.uanih.govresearchgate.net. Studies have reported recoveries for aflatoxins ranging from 63% to over 100% using DLLME, with LODs in the nanogram per milliliter range mdpi.comdntb.gov.uanih.govresearchgate.net. For instance, a DLLME method using chloroform as the extraction solvent and acetonitrile as the dispersive solvent, with 5% salt, achieved recoveries between 63% and 120% for aflatoxins in senna leaves and pods mdpi.comresearchgate.net.

Multifunctional Cleanup Approaches

Examples include the use of multifunctional cleanup columns (MFCs) designed for the simultaneous extraction of multiple mycotoxins frontiersin.orgnih.gov. These columns may incorporate various sorbent types to target different classes of interfering compounds. Furthermore, integrated techniques, such as combining IAC with DLLME or employing SPE with mixed-mode sorbents (e.g., Z-Sep+ and Alumina N), represent advanced strategies to achieve comprehensive cleanup sigmaaldrich.commdpi.com. The development of magnetic nanoparticles functionalized with specific ligands also offers promising avenues for efficient and selective solid-phase extraction nih.gov.

Table 1: Recovery Rates of Various Extraction Methods for Aflatoxins

Extraction MethodTypical Recovery (%)Matrix ExamplesReference(s)
Liquid-Liquid Extraction (LLE)70-103Breast milk, wine, groundnuts lctech.deoup.comfao.org
Solid-Phase Extraction (SPE) - C18, Z-Sep+, etc.70-107Dried fruits, nuts, cereals, spices, peanuts frontiersin.orgnih.govsigmaaldrich.com
Solid-Phase Microextraction (SPME)80-100+Nuts, cereals, dried fruits, spices frontiersin.orgnih.govresearchgate.netnih.gov
QuEChERS71-107.7Peanut butter, corn, coriander seeds, maize sigmaaldrich.comredalyc.orgresearchgate.netnih.gov
Immunoaffinity Column (IAC)60-100+Corn, peanuts, hazelnut, various food/feed waters.comlctech.delctech.despectroscopyonline.comlcms.cz
Dispersive Liquid-Liquid Microextraction (DLLME)63-120Senna leaves/pods, rice bran, pistachio nuts rsc.orgmdpi.comdntb.gov.uanih.govresearchgate.net
Magnetic SPE (Fe3O4/rGO)80.4-106.0Vegetable oils nih.gov
Ultrasonication (Acetonitrile/Water) with SPE80.4-106.0Soil, food matrices acs.org

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Aflatoxins by Different Methods

Extraction MethodAnalyte(s)LOD (approx.)LOQ (approx.)Matrix ExamplesReference(s)
LLE + HPLC-FLDAFB1, AFB2, AFG1, AFG2, AFM10.005–0.03 μg/kgN/ABreast milk lctech.de
SPE + LC-MSAFB1, AFB2, AFG1, AFG22.1–2.8 pg/mLN/ANuts, cereals, dried fruits, spices researchgate.netnih.gov
SPE (SPME)AFB1, AFB2, AFG1, AFG20.035–0.2 ng/g0.1–0.63 ng/gCereals frontiersin.orgnih.gov
Magnetic SPE (Fe3O4/rGO) + HPLC-PCD-FLDAFB10.02 µg/kgN/AVegetable oils nih.gov
Magnetic SPE (Fe3O4/rGO) + HPLC-PCD-FLDAFB20.01 µg/kgN/AVegetable oils nih.gov
QuEChERS + UHPLC-HRMSAflatoxinsN/A0.03–0.26 ng g⁻¹Peanut redalyc.org
QuEChERS + HPLCAFB1, AFG10.5 µg/kg1.0 µg/kgMaize scispace.com
QuEChERS + LC/MS/MSAflatoxins, OTA0.12–0.5 µg/kgN/ACoriander seeds nih.gov
IAC (Afla-OtaCLEAN™)AFB10.025 ng/mLN/AFood and feed lctech.de
IAC (Afla-OtaCLEAN™)AFB20.014 ng/mLN/AFood and feed lctech.de
IAC (Afla-OtaCLEAN™)AFG10.012 ng/mLN/AFood and feed lctech.de
IAC (Afla-OtaCLEAN™)AFG20.006 ng/mLN/AFood and feed lctech.de
Ultrasonication + Acetonitrile/Water + HPLC-FLD/LC–MSAFs0.04–0.23 μg kg⁻¹0.06–0.23 μg kg⁻¹Soil, food matrices acs.org
DLLME + LC-MS/MSAFB1, AFB2, AFG1, AFG20.5–50 ng g⁻¹N/ARice bran dntb.gov.ua
Immunoaffinity SPE + HPLC-FLDAFB1, G11 µg/kgN/AGround hazelnut spectroscopyonline.com
Immunoaffinity SPE + HPLC-FLDB2, G20.1 µg/kgN/AGround hazelnut spectroscopyonline.com

Compound Name List:

this compound

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M1 (AFM1)

Aflatoxin M2 (AFM2)

Ochratoxin A (OTA)

Zearalenone (ZEN)

Fumonisin B1 (FB1)

Fumonisin B2 (FB2)

T-2 toxin

HT-2 toxin

Sterigmatocystin (B1681140) (STG)

Diacetoxyscirpenol (DAS)

Chromatographic Separation Techniques

Chromatographic methods are considered the gold standard for aflatoxin analysis due to their ability to separate individual mycotoxins from complex matrices and their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)

High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) is a widely recognized and extensively used technique for the analysis of aflatoxins, including this compound mdpi.comnih.govresearchgate.net. The principle involves separating the aflatoxins based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. For enhanced sensitivity, particularly for aflatoxins B1 and G1, and often for B2 and G2 as well, post-column derivatization is commonly employed. This derivatization step, which can be photochemical (PHRED) or electrochemical, converts the aflatoxins into more fluorescent derivatives frontiersin.orgnih.gov.

Research Findings and Performance: HPLC-FLD methods have demonstrated excellent performance for aflatoxin analysis. For instance, limits of detection (LOD) for Aflatoxin B2 (AFB2) have been reported as low as 0.01 ng/g, with limits of quantification (LOQ) around 0.03 ng/g scirp.orgscirp.org. When employing photochemical derivatization, LODs for AFB2 can be as low as 0.006 µg/kg with LOQs around 0.02 µg/kg lcms.cz. Without derivatization, the LOD for AFB2 can be 0.005 µg/kg lcms.cz. Recoveries typically range from 84.2% to 96.9% with relative standard deviations (RSD) below 11.4% scirp.org. These methods are suitable for routine quality control in laboratories scirp.org.

Table 1: Typical HPLC-FLD Detection Limits for Aflatoxin B2

AnalyteDetection Limit (LOD)Quantification Limit (LOQ)Reference(s)
AFB20.01 ng/g0.03 ng/g scirp.orgscirp.org
AFB20.006 µg/kg0.02 µg/kg lcms.cz (with PCD)
AFB20.005 µg/kg- lcms.cz (without PCD)
AFB20.087 ng/ml- nih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle-sized columns and higher operating pressures. This results in faster separation times, improved resolution, and enhanced sensitivity frontiersin.orglcms.czresearchgate.net. UPLC is often coupled with mass spectrometry for highly sensitive and specific detection, but it can also be used with fluorescence detectors. Studies have successfully employed UPLC for the simultaneous determination of multiple aflatoxins, including AFB2, in various matrices researchgate.netsci-hub.seresearchgate.net. For example, UPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) has reported LODs for AFB2 ranging from 0.05 to 0.10 μg/kg and LOQs from 0.5 to 1.0 μg/kg, with good linearity and recovery researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become a preferred method for mycotoxin analysis, including aflatoxins mdpi.comnih.govnih.gov. This technique offers the advantage of detecting and quantifying analytes based on their mass-to-charge ratio and fragmentation patterns, often eliminating the need for pre- or post-column derivatization and extensive sample cleanup nih.gov. LC-MS/MS methods can simultaneously analyze multiple aflatoxins, such as AFB1, AFB2, AFG1, and AFG2, with high specificity.

Research Findings and Performance: LC-MS/MS methods have demonstrated impressive sensitivity for AFB2. For instance, LOQs can be as low as 0.1–1 ng/ml frontiersin.org or 0.36 μg/Kg nih.gov. Specific applications have reported LOQs for AFB2 around 0.78 ppb (0.78 μg/kg) advion.com and 0.5 μg/kg acs.org. Recoveries for AFB2 in various matrices are generally within acceptable ranges, often between 70-110% nih.govresearchgate.net. The method's selectivity ensures minimal interference from matrix components, contributing to reliable quantification nih.gov.

Table 2: Typical LC-MS/MS Detection Limits for Aflatoxin B2

AnalyteDetection Limit (LOD)Quantification Limit (LOQ)Reference(s)
AFB20.05–0.4 ng/ml0.1–1 ng/ml frontiersin.org
AFB20.11 μg/Kg0.36 μg/Kg nih.gov
AFB20.78 ppb0.78 ppb advion.com
AFB20.017 μg kg⁻¹0.25 μg kg⁻¹ researchgate.net
AFB20.05–0.10 μg/kg0.5–1.0 μg/kg researchgate.net
AFB21.0 μg kg⁻¹1.0 μg kg⁻¹ researchgate.net
AFB20.5 μg kg⁻¹0.5 μg kg⁻¹ acs.org

Immunochemical Assays for this compound

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are widely employed for the screening and quantification of aflatoxins due to their speed, simplicity, and cost-effectiveness.

Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications

ELISA techniques rely on the specific binding interaction between antibodies and antigens. In competitive ELISA formats commonly used for aflatoxin analysis, a sample containing the target aflatoxin competes with an enzyme-labeled aflatoxin for binding to a limited amount of specific antibody immobilized on a plate mdpi.comslideshare.netprognosis-biotech.com. The intensity of the color produced by a subsequent enzymatic reaction is inversely proportional to the concentration of aflatoxin in the sample prognosis-biotech.com. These assays are highly effective for screening large numbers of samples and can detect total aflatoxins (B1, B2, G1, and G2) hygiena.comcreative-diagnostics.com.

Research Findings and Performance: ELISA kits offer rapid results, often within 90 minutes, and can detect low levels of mycotoxins with high sensitivity and accuracy hygiena.com. While generally sensitive, some studies indicate that ELISA values may be slightly higher compared to chromatographic methods, and confirmation by HPLC or LC-MS/MS is often recommended for positive results mdpi.com. Specific ELISA kits designed for total aflatoxins can exhibit cross-reactivity with different aflatoxin congeners. For an aflatoxin B1-specific kit, AFB2 cross-reactivity has been reported as 5% biorexfooddiagnostics.com. Sensitivity for total aflatoxins is typically reported as less than 0.5 ppb creative-diagnostics.com.

Table 3: ELISA Sensitivity and Cross-Reactivity for Aflatoxins

Assay TypeSensitivityCross-Reactivity (AFB2 vs. AFB1)NotesReference(s)
Total Aflatoxin ELISA< 0.5 ppbTypically measured as part of total aflatoxins. Specific kits may show varying cross-reactivity.Measures AFB1, AFB2, AFG1, AFG2. Results are often rapid (< 90 min). hygiena.comcreative-diagnostics.com
AFB1 ELISA1 ppb5%Cross-reactivity of AFB2 with an AFB1-specific assay. biorexfooddiagnostics.com

Spectroscopic and Other Detection Methods

Beyond HPLC and ELISA, other methods are also utilized or are emerging for aflatoxin analysis.

Spectroscopic Methods:

UV-Vis Detection: While HPLC can be coupled with UV-Vis detectors, this method is generally considered less sensitive for aflatoxins compared to fluorescence detection and is not widely used for routine quantification frontiersin.orgnih.govmdpi.com.

Laser-Induced Fluorescence (LIF): LIF offers fluorescence detection using laser excitation, providing sensitivity for aflatoxins. However, its application is less widespread than HPLC-FLD, partly due to cost and complexity frontiersin.orgnih.gov. Reported sensitivities for AFB2 using LIF are around 1.2 μg/kg nih.gov.

Terahertz (THz) Spectroscopy: Emerging technologies involving THz metamaterials are showing promise for sensitive detection of aflatoxins, including AFB1 and AFB2, potentially offering rapid, label-free analysis rsc.org.

Other Methods:

Thin-Layer Chromatography (TLC): Historically, TLC was a standard method for aflatoxin detection. However, it is now largely superseded by HPLC and LC-MS/MS due to its lower sensitivity, semi-quantitative nature, and labor-intensive procedures nih.govfrontiersin.orgrsc.orgmdpi.com.

Immunoaffinity Chromatography (IAC): IAC is frequently used as a highly selective sample clean-up step prior to chromatographic analysis (HPLC or LC-MS/MS) or as part of an immunoassay. It utilizes antibodies immobilized on a solid support to capture aflatoxins, effectively removing interfering substances from the sample matrix researchgate.netlcms.czmdpi.comwaters.comcapes.gov.brresearchgate.net.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) has historically been a fundamental technique for the detection and quantification of aflatoxins, including AFB2. This method leverages the fluorescent properties of aflatoxins under ultraviolet (UV) light.

TLC is capable of detecting and quantifying aflatoxins at low levels, with approximately 0.5 ng per spot routinely detectable either visually or instrumentally. fao.org The technique serves a dual role as both a purification and a quantitation step. fao.org Aflatoxins are typically extracted from the sample using an organic solvent and then purified through methods such as solvent partitioning or column filtration before being applied to a TLC plate. fao.org Separation of AFB1, AFB2, AFG1, and AFG2 is achieved on TLC plates, often made of silica gel. fao.org Quantification can be performed by visual comparison of the fluorescence intensity of sample spots against those of standard solutions, or through densitometric analysis, which offers a more objective measurement. fao.orgscielo.br For densitometric analysis, the limit of quantification (LOQ) is often defined as the lowest level with a signal three times the baseline noise. scielo.br While TLC remains an accepted reference method, its quantitative capabilities have largely been surpassed in many laboratories by more sensitive and higher-throughput chromatographic techniques. nih.gov

Photochemical Derivatization Techniques

Photochemical derivatization (PHRED) is a widely used enhancement technique, particularly when coupled with High-Performance Liquid Chromatography (HPLC) and fluorescence detection (FLD), to improve the sensitivity for aflatoxins, especially those with lower inherent fluorescence like AFB1 and AFB2. nih.govlcms.cz This method involves exposing the separated analytes to UV light in a post-column reactor, converting them into more fluorescent derivatives. lcms.cz

An HPLC system equipped with a photochemical reactor (PhCR) placed after the chromatographic column allows for the simultaneous separation and quantitative determination of aflatoxins, including AFB1 and AFB2. lcms.cznih.gov The chromatographic separation is typically performed using a C18 column with a mobile phase composed of water, methanol, and acetonitrile. nih.gov Studies have reported significant improvements in detection limits using PHRED. For instance, one method utilizing a photochemical reactor reported limits of detection (LOD) for AFB2 as low as 0.006 µg/kg and limits of quantification (LOQ) of 0.02 µg/kg. lcms.cz Other methods employing similar techniques have reported LODs as low as 0.01 µg/kg for AFB2. nih.gov The use of PHRED generally increases the sensitivity and selectivity of HPLC analyses, making it a valuable tool for the accurate determination of aflatoxins in complex matrices. lcms.cz

Method Validation Parameters for this compound Analysis

Robust analytical methods require thorough validation to ensure reliability and accuracy. Key validation parameters for AFB2 analysis include limits of detection and quantification, as well as recovery rates and precision.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its LOD and LOQ. These parameters indicate the lowest concentration of AFB2 that can be reliably detected and quantified, respectively.

TLC: While specific quantitative LOD/LOQ values for TLC can vary, visual detection is approximately 0.5 ng/spot. fao.org Densitometric detection can achieve lower limits, with some studies reporting detection limits around 0.5 μg/kg for aflatoxins in specific matrices. nih.gov

HPLC with Photochemical Derivatization: Methods employing photochemical derivatization have demonstrated high sensitivity. Reported LODs for AFB2 include values as low as 0.006 µg/kg lcms.cz and 0.01 µg/kg, nih.gov with corresponding LOQs reported at 0.02 µg/kg lcms.cz or ranging from 0.005 to 0.03 µg/kg. frontiersin.org

Other HPLC Methods: HPLC coupled with fluorescence detection (FLD) without specific mention of derivatization has reported LODs of 0.02 µg/kg and LOQs of 0.03 µg/kg for AFB2. scirp.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have reported LODs for AFB2/AFG2 around 0.36 µg/kg and LOQs around 1.19 µg/kg. nih.gov

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Aflatoxin B2

Analytical MethodAnalyteLOD (µg/kg)LOQ (µg/kg)Reference
TLC (Densitometric)AFB2~0.5Not specified nih.gov
HPLC-PHREDAFB20.0060.02 lcms.cz
HPLC-MSPE-PCD-FLDAFB20.01Not specified nih.gov
HPLC-FLDAFB20.020.03 scirp.org
LC-MS/MSAFB20.361.19 nih.gov
HPLC-FLD (general aflatoxins)AFB1/AFG10.040.06 acs.org
HPLC-FLD (general aflatoxins)AFB2/AFG20.230.23 acs.org

Note: Values for AFB1/AFG1 and AFB2/AFG2 are presented where specific AFB2 data was not isolated or for comparison.

Recovery Rates and Precision

Recovery rate and precision are critical parameters for assessing the accuracy and reproducibility of an analytical method. Recovery rates indicate how much of the analyte is successfully extracted and detected, while precision reflects the agreement between independent measurements.

TLC: Recovery rates for AFB2 in TLC methods have shown variability, with mean relative standard deviations (RSD) for spiked samples reported between 12.8% and 20.6%. scielo.br In naturally contaminated samples, the RSD for AFB2 was reported at 27.2%. scielo.br

HPLC with Photochemical Derivatization: Methods utilizing PHRED have demonstrated good recovery rates for AFB2, typically ranging from 80.4% to 106.0%, with relative standard deviations (RSDs) below 8.1%. nih.gov Other studies using HPLC-FLD with derivatization reported mean recovery values between 84.2% and 96.9%, with RSD% values ranging from 0.6% to 11.4%. scirp.org

LC-MS/MS: LC-MS/MS methods have shown recoveries ranging from 78% to 112% with precision (RSD) below 11% for AFB2. sci-hub.se Another LC-MS/MS validation reported recoveries between 74% to 101% for fortification levels of 5 μg/kg and 78% to 103% for 20 μg/kg, with repeatability values of 2–18%. acs.org

Table 2: Recovery Rates and Precision for Aflatoxin B2 Analysis

Analytical MethodAnalyteRecovery (%)Precision (RSD %)Reference
TLCAFB280-12012.8-27.2 scielo.br
HPLC-MSPE-PCD-FLDAFB280.4-106.0<8.1 nih.gov
HPLC-FLDAFB284.2-96.90.6-11.4 scirp.org
LC-MS/MSAFB278-112<11 sci-hub.se
LC-MS/MS (general aflatoxins)AFB2/AFG274-1032-18 acs.org
HPLC-FLD (general aflatoxins)AFB1/AFG164-922-18 acs.org

Note: Recovery ranges and precision values are presented as reported in the respective studies.

Strategies for Mitigation and Control of Aflatoxin B2 Alpha Contamination

Pre-Harvest Management Approaches

Pre-harvest interventions are designed to reduce fungal infection and colonization in the field, which is the primary source of contamination. core.ac.uknih.gov

One of the most successful pre-harvest strategies is the application of non-aflatoxigenic (atoxigenic) strains of Aspergillus flavus. nih.govresearchgate.net This biological control method is based on the principle of competitive exclusion, where harmless native fungal strains are introduced into the agricultural environment to outcompete their toxic relatives for resources and space on the crop. nih.govusda.gov For this method to be effective, the biocontrol strains must be applied so they can become predominant before crops are susceptible to infection by toxigenic strains. nih.gov

Field applications of these non-toxic strains have consistently resulted in significant reductions in aflatoxin contamination, often in the range of 70% to over 90%, in crops like maize, peanuts, cotton, and pistachios. nih.govmdpi.com This approach not only reduces contamination in the field but also has a carry-over effect that protects the commodity during storage. nih.gov Several commercial biocontrol products have been developed based on this technology. mdpi.com

Table 1: Examples of Aflatoxin Biocontrol Products

Product Name Active Principle Target Crops Reported Efficacy
Afla-Guard® Non-aflatoxigenic Aspergillus flavus strain Maize, Peanuts Reduces aflatoxin contamination. mdpi.com
AF36® Non-aflatoxigenic Aspergillus flavus strain Cotton, Maize, Pistachios, Figs Reduces aflatoxin contamination. mdpi.com

Developing crops with genetic resistance to Aspergillus infection or aflatoxin accumulation is considered the most sustainable and cost-effective long-term solution. mdpi.com

Traditional breeding programs have identified several maize germplasm lines with natural resistance to aflatoxin contamination, such as Mp313E and Mp715. nih.gov These sources of resistance have been used to develop parental inbred lines for creating hybrids with reduced aflatoxin susceptibility. nih.gov Resistance is a complex, multigenic trait involving physical barriers and biochemical defenses, and it is heavily influenced by environmental factors. mdpi.com

Biotechnological approaches are accelerating the development of resistant varieties. mdpi.com Techniques such as quantitative trait loci (QTL) mapping have been used to identify specific genomic regions associated with resistance in maize. nih.govmdpi.com More advanced methods, including genetic engineering and genome editing (e.g., CRISPR/Cas9), are being explored to enhance host resistance. mdpi.com One promising strategy is host-induced gene silencing (HIGS), which aims to silence essential genes in the fungus, thereby inhibiting its growth or the aflatoxin biosynthesis pathway. core.ac.uk

Good agricultural practices (GAPs) are fundamental to minimizing plant stress and creating an environment less favorable for fungal growth and toxin production. core.ac.ukaflasafe.com Key practices include:

Irrigation and Soil Management: Late-season drought stress is a major factor contributing to higher aflatoxin levels. icrisat.org Providing adequate irrigation, especially during the later stages of crop development, can significantly reduce fungal invasion. engineeringforchange.orgicrisat.org Soil amendments, such as applying gypsum (calcium sulfate) at the flowering stage of groundnuts, can reduce A. flavus infection and enhance kernel quality. icrisat.org

Insect Control: Damage to crops by insects creates entry points for fungal spores. aflasafe.com Therefore, effective management of insect pests is a critical component of an integrated aflatoxin control strategy. core.ac.uk

Timely Harvest: Delaying harvest after crop maturity can lead to a significant increase in aflatoxin levels. aflasafe.com Harvesting at the proper time, followed by rapid drying, is essential to prevent the proliferation of the fungus. aflasafe.comresearchgate.net

Post-Harvest Intervention Methods

Even with effective pre-harvest management, conditions during and after harvest can lead to significant aflatoxin contamination if not properly controlled. nih.gov

Controlling moisture and temperature are the most critical post-harvest factors for preventing the growth of Aspergillus and subsequent aflatoxin production. nih.gov

Drying: Harvested commodities must be dried as quickly as possible to safe moisture levels, generally considered to be below 12-13 percent for cereals. researchgate.netuga.edu Slow drying with low heat over extended periods can create highly favorable conditions for mold development and toxin production. uga.edu Therefore, rapid drying methods using appropriate temperatures are recommended. iastate.edu

Storage: Proper storage conditions are essential to maintain grain quality and prevent re-contamination. uga.edu Stored grain should be kept cool, with temperatures below 60°F (about 15.5°C) being beneficial for arresting fungal growth and insect activity. uga.edu Hermetic (airtight) storage bags can also significantly reduce the increase of aflatoxin during storage by limiting oxygen, which inhibits fungal growth. engineeringforchange.orgacdivoca.org Maintaining low moisture levels and ensuring storage structures are clean and well-aerated are crucial components of safe storage. aflasafe.com

Table 2: Key Parameters for Post-Harvest Aflatoxin Control

Parameter Recommended Level Rationale
Grain Moisture Content Below 12-13% Inhibits the growth of Aspergillus flavus. uga.edu
Storage Temperature Below 60°F (15.5°C) Arrests fungal development and insect activity. uga.edu
Drying Speed As rapid as possible Minimizes the time grain is held at moisture levels conducive to fungal growth. researchgate.netiastate.edu

Physical Decontamination Strategies

Thermal Processing Effects (e.g., Boiling, Roasting)

Thermal processes are common in food preparation and can have a varying impact on aflatoxin levels. The efficacy of heat treatment in degrading Aflatoxin B2 depends significantly on temperature, duration, and moisture content.

Boiling: Boiling has a limited effect on reducing Aflatoxin B2 concentrations. Studies on boiling contaminated corn have shown reductions of approximately 28%. researchgate.net The presence of water and pressure can enhance the degradation process by facilitating the opening of the aflatoxin's lactone ring, a key structure in its toxicity. researchgate.net However, inactivation rarely exceeds 41% and is often in the range of 15–30%. researchgate.net

Roasting: Roasting, a dry-heat method, is generally more effective than boiling. High temperatures used in roasting can lead to significant reductions in aflatoxin levels. For instance, roasting peanuts and pecans can reduce aflatoxin levels by 50–70%. nih.gov In one study, roasting artificially contaminated peanuts at 150°C for 120 minutes resulted in over 95% degradation of Aflatoxin B2. pjbmb.org.pk Similarly, roasting green chilies at 130-135°C led to an 84.61% reduction in Aflatoxin B2. nih.gov The effectiveness of roasting is time and temperature-dependent. pjbmb.org.pknormecfoodcare.com For example, roasting pistachio nuts at temperatures of 90°C, 120°C, and 150°C for durations of 30, 60, and 120 minutes reduced aflatoxin content by 17–63%. normecfoodcare.com

Table 1: Effect of Thermal Processing on Aflatoxin B2 Reduction

Processing Method Commodity Conditions Percent Reduction
Boiling Corn Standard boiling ~28% researchgate.net
Roasting Peanuts 150°C for 120 min >95% pjbmb.org.pk
Roasting Green Chilies 130-135°C ~85% nih.gov
Roasting Pistachio Nuts 90-150°C for 30-120 min 17-63% normecfoodcare.com

Biological Detoxification and Biotransformation Approaches

Biological methods offer an environmentally friendly and highly specific alternative to physical and chemical detoxification. frontiersin.org These approaches utilize microorganisms and their enzymes to either degrade the toxin into less harmful compounds or bind to it, preventing its absorption in the gastrointestinal tract.

A variety of microorganisms, including bacteria and yeasts, have demonstrated the ability to degrade or remove aflatoxins. nih.govresearchgate.net

Bacteria: Species from genera such as Bacillus, Lactobacillus, and Rhodococcus are known for their aflatoxin detoxification capabilities. tandfonline.combiorxiv.org For example, cell-free filtrates of Rhodococcus erythropolis have been shown to effectively degrade aflatoxins through extracellular enzymatic activity. biorxiv.org

Yeasts: Saccharomyces cerevisiae, commonly known as baker's yeast, is particularly effective at binding aflatoxins. nih.gov This binding is primarily a physical phenomenon, where the toxin adheres to the yeast's cell wall components. nih.govresearchgate.net Both viable and non-viable yeast cells are effective, which broadens their potential application in food and feed safety. nih.gov Studies have shown that isolates of S. cerevisiae can bind more than 60% of aflatoxins from a solution. researchgate.net

The degradation of aflatoxins by microorganisms is carried out by specific enzymes. researchgate.net Key enzyme groups involved in this process include oxidoreductases (like laccases and peroxidases) and lactonases. tandfonline.comfrontiersin.org

Laccases and Peroxidases: These enzymes act on the furan (B31954) ring of the aflatoxin molecule. tandfonline.comfrontiersin.org For instance, a laccase from Trametes versicolor has been shown to detoxify aflatoxins by acting on the toxigenic double bond of the furofuran ring. nih.gov The binding capacity of laccase to different aflatoxins has been observed in the order of AFB1 > AFG2 > AFG1 > AFB2, with a maximum degradation rate for Aflatoxin B2 of 74.23%. mycotoxinsite.com

Lactonases: These enzymes target and cleave the lactone ring, a critical part of the aflatoxin's toxic structure. frontiersin.orgresearchgate.net This hydrolysis effectively reduces the toxin's harmful effects. nih.gov

The main toxic structure in aflatoxins is the coumarin (B35378) lactone ring, which is susceptible to hydrolysis. nih.gov The double bond in the furan ring is the primary site responsible for its carcinogenic effects. nih.gov Enzymatic action can disrupt these structures, leading to detoxification.

Probiotic microorganisms, particularly Lactic Acid Bacteria (LAB) like Lactobacillus and Bifidobacterium species, play a significant role in reducing the amount of aflatoxin available for absorption in the gut. zenodo.orgresearchgate.net This process, known as bioaccessibility reduction, is primarily achieved through physical binding of the toxin to the bacterial cell wall rather than metabolic degradation. animbiosci.orglongdom.org

Research has demonstrated that different probiotic strains have varying capacities to bind Aflatoxin B2. animbiosci.orgkoreascience.kr In one study, the Aflatoxin B2-binding ability of several Lactobacillus strains ranged from 38% to 56%. animbiosci.orgkoreascience.krresearchgate.net Strains such as Lactobacillus acidophilus CU028 and Lactobacillus helveticus CU 631 were identified as particularly effective binders. animbiosci.orgkoreascience.kr

A dynamic in vitro simulated gastrointestinal digestion system was used to evaluate the reduction of Aflatoxin B2 bioaccessibility by various probiotic strains. The study found significant reductions, with certain strains like Lb. johnsoni, Lb. reuteri, Lb. plantarum, and Lb. casei achieving bioaccessibility reductions for Aflatoxin B2 ranging from 77.14% to 98.66%. zenodo.orgzenodo.org

Table 2: Aflatoxin B2 Bioaccessibility Reduction by Probiotic Strains

Probiotic Strain Binding/Removal Percentage (%)
Lactobacillus acidophilus CU028 ~56% animbiosci.orgkoreascience.kr
Lactobacillus helveticus CU 631 ~53% animbiosci.orgkoreascience.kr
Lb. johnsoni CECT 289 77.14% - 98.66% zenodo.orgzenodo.org
Lb. reuteri CECT 725 77.14% - 98.66% zenodo.orgzenodo.org
Lb. plantarum CECT 220 77.14% - 98.66% zenodo.orgzenodo.org
Lb. casei CECT 4180 77.14% - 98.66% zenodo.orgzenodo.org

Adsorption and Binding Agent Applications in Feed

The addition of adsorbent materials to animal feed is a common strategy to prevent the absorption of aflatoxins in the gastrointestinal tract of livestock. nih.gov These binders immobilize the toxins, allowing them to pass through the digestive system and be excreted.

Clay Minerals: Certain clay minerals, such as bentonite (B74815) and aluminosilicates (e.g., sodium calcium aluminosilicate), are widely used as aflatoxin binders in animal feed. enzymecode.com Their porous structure and high surface area allow them to effectively adsorb aflatoxin molecules through physical and chemical interactions. enzymecode.com

Polymer-Based Adsorbents: Synthetic polymers and organic materials have also been developed and researched for their aflatoxin binding capabilities. Chitosan, a polymer derived from crustacean shells, and various agro-waste materials like pomaces, seeds, and hulls have shown promise as effective biosorbents. nih.govenzymecode.comfrontiersin.org These materials offer a low-cost and sustainable alternative to traditional binders. frontiersin.org

Yeast Cell Walls and Agricultural Waste Products as Binders

The use of binders that sequester mycotoxins, preventing their absorption in the gastrointestinal tract, is a common mitigation strategy. mdpi.com Organic binders, such as those derived from yeast cell walls and various agricultural waste products, have gained significant interest due to their efficacy and safety. nutrinews.com

Yeast Cell Walls:

The cell wall of yeasts, particularly Saccharomyces cerevisiae, is a complex structure primarily composed of polysaccharides like β-glucans and mannans, along with proteins and chitin. bowenbiology.combionte.com These components provide a high surface area with numerous pores, enabling the physical and chemical binding of mycotoxins. bowenbiology.com

The primary mechanisms for Aflatoxin B2 binding by yeast cell walls are:

Physical Adsorption: The porous, three-dimensional helical structure of β-glucans allows for the physical entrapment of planar molecules like aflatoxins. bowenbiology.com

Chemical Binding: Non-covalent interactions, including hydrogen bonds and van der Waals forces, form between the functional groups on the mycotoxin molecule and the hydroxyl groups of the yeast cell wall polysaccharides. bowenbiology.comresearchgate.netibna.ro

Research has shown that the β-D-glucans are the primary components responsible for complexing with mycotoxins. researchgate.netibna.ro The efficacy of binding depends on factors such as the yeast strain, the concentration of cell wall components, and the specific structure and ratio of β-(1,3)-D-glucans and β-(1,6)-D-glucans. bionte.comresearchgate.netibna.ro While whole yeast cells can be used, studies suggest that the isolated cell wall components are more effective in the binding process. bionte.com

Agricultural Waste Products:

A variety of agricultural by-products have been investigated as low-cost, effective alternatives for mycotoxin adsorption. nutrinews.comcnr.it These materials are typically rich in cellulose, hemicellulose, lignin (B12514952), and pectin, which contain various functional groups capable of binding with mycotoxins. nutrinews.com

Studies have demonstrated the potential of several agricultural residues to bind Aflatoxin B2. For instance, research on banana peels showed a significant capacity to adsorb various aflatoxins, including Aflatoxin B2. The adsorption effectiveness was found to be pH-dependent, with higher pH levels leading to increased binding. nih.gov In one study, at a pH of 8, the maximum adsorption for Aflatoxin B2 by banana peel was 63.1%. nih.gov Another study investigated the binding capacity of leaves and berries from Pistacia koidzumii, reporting high adsorption values for a mixture of Aflatoxin B1 and B2. nih.gov

Below is a table summarizing research findings on the adsorption of Aflatoxin B2 by different agricultural waste products.

Adsorbent MaterialAflatoxin B2 ConcentrationAdsorption ConditionsAdsorption Efficiency (%)Source
Banana Peel0.5 µg/mL (total aflatoxins)60 mg/mL adsorbent, pH 863.1 nih.gov
Pistacia koidzumii (Leaves)100 ng/mL (total B-aflatoxins)0.5% (w/v) adsorbent, 40°C, 24h86 (total B-aflatoxins) nih.gov
Pistacia koidzumii (Leaves & Berries)100 ng/mL (total B-aflatoxins)0.5% (w/v) adsorbent, 40°C, 24h82 (total B-aflatoxins) nih.gov
Natural Lignins as Adsorbents

Lignin, a complex polymer rich in phenolic compounds, is a major component of plant cell walls and is abundant in agricultural waste. researchgate.netbionte.com It has been identified as a promising natural adsorbent for various mycotoxins, including Aflatoxin B2. researchgate.netresearchgate.net

The adsorption of Aflatoxin B2 by lignin is primarily driven by chemisorption mechanisms rather than physical effects. researchgate.netresearchgate.net The process involves the interaction between the mycotoxin and active functional groups present in the lignin structure, such as phenolic hydroxyls and carboxyl groups. researchgate.net

Research simulating the conditions of the gastrointestinal tract has shown that lignins from different plant sources exhibit varying adsorption capacities for Aflatoxin B2. A study by Karmanov et al. found that lignins extracted from Jerusalem artichoke (Helianthus tuberosus) and ledum (Ledum palustre) demonstrated the highest adsorption properties for Aflatoxin B2. researchgate.netresearchgate.net The strong adsorption is attributed to the chemical structure and the high content of active functional groups in these specific lignins. researchgate.net

Lignin SourceAdsorption ConditionsKey FindingSource
Jerusalem artichoke (Helianthus tuberosus)In vitro simulated gastrointestinal tractExhibited the highest Aflatoxin B2 adsorption properties researchgate.netresearchgate.net
Ledum (Ledum palustre)In vitro simulated gastrointestinal tractExhibited high Aflatoxin B2 adsorption properties researchgate.netresearchgate.net
Walnut (Juglans regia)In vitro modelShowed the highest value of strong adsorption for Aflatoxin B2 researchgate.net

Chemical Decontamination Treatments (Mechanistic Aspects)

Chemical methods aim to degrade the aflatoxin molecule into less toxic or non-toxic compounds. The stability of Aflatoxin B2 is influenced by extreme pH conditions and the presence of oxidizing agents. mdpi.comjuniperpublishers.com

Ozonation: Ozone (O₃) is a powerful oxidizing agent that effectively degrades aflatoxins. nih.govescholarship.org The primary mechanism involves an electrophilic attack by ozone on the C8-C9 double bond within the terminal furan ring of the aflatoxin molecule. nih.gov This reaction leads to the formation of an unstable primary ozonide, which then rearranges into various derivatives such as aldehydes, ketones, and organic acids. nih.govresearchgate.net These resulting products have a significantly lower toxicity compared to the parent aflatoxin molecule. While the double bond in the furan ring of Aflatoxin B1 is a primary target, Aflatoxin B2, which has a saturated furan ring, is more resistant to oxidation and may require higher ozone concentrations or longer exposure times for degradation. nih.govescholarship.org

Ammoniation: Treatment with ammonia, particularly under elevated temperature and pressure, is an effective method for detoxifying aflatoxin-contaminated commodities. researchgate.netnih.gov The mechanism involves the hydrolysis of the lactone ring in the coumarin structure of the aflatoxin molecule. researchgate.netnih.gov This alkaline-driven hydrolysis opens the ring to form a water-soluble ammonium (B1175870) salt from the resulting hydroxy acid, followed by decarboxylation. researchgate.netnih.gov This chemical modification is largely irreversible and results in degradation products with substantially reduced or non-detectable toxicity. juniperpublishers.comresearchgate.net High-pressure/high-temperature ammoniation is considered the most efficient method, achieving over 99% destruction of total aflatoxins in some studies. mdpi.comresearchgate.net

UV Irradiation: Ultraviolet (UV) irradiation is a physical decontamination method that can degrade aflatoxins due to their photosensitivity. nih.gov The mechanism of degradation for Aflatoxin B2 upon UV irradiation involves photochemical processes. The molecule can undergo intersystem crossing to form a triplet excited state. nih.gov This excited state can then react with molecular oxygen to produce singlet oxygen, a reactive species that degrades the toxin. nih.gov Another pathway is photoionization upon excitation with specific UV wavelengths. nih.gov These processes can lead to the destruction of the furan ring structure, which is critical for the molecule's toxicity. researchgate.net Studies have shown that UV irradiation can significantly reduce the concentration of Aflatoxin B2, although its degradation rate may differ from other aflatoxins. nih.govresearchgate.net

TreatmentUV Dose (J/cm²)Aflatoxin B2 Reduction (%)Source
UV Irradiation3.6630.3 nih.gov
UV Irradiation4.8828.9 - 29.77 nih.govresearchgate.net

Comparative Research Perspectives on Aflatoxin B2 Alpha

Comparative Biosynthetic Pathways with Aflatoxin B1 and Other Aflatoxins

Aflatoxins are polyketide-derived secondary metabolites produced by certain species of Aspergillus fungi. The biosynthesis is a complex, multi-step enzymatic process involving a cluster of at least 24 identified structural genes. The pathway begins with the formation of a polyketide from acetate (B1210297), which then undergoes a series of transformations to produce anthraquinones, xanthones, and finally, the aflatoxins.

While once thought to be a precursor to other aflatoxins, research now supports a branched pathway for the synthesis of Aflatoxin B1 (AFB1) and Aflatoxin B2 (AFB2). The two compounds appear to arise independently from different late-stage precursors. The key divergence point occurs after the formation of versicolorin (B1264617) A (VERA) and versicolorin B (VERB).

Aflatoxin B1 Pathway : The biosynthesis of AFB1 proceeds through the precursor sterigmatocystin (B1681140) (ST). VERA is converted to demethylsterigmatocystin (DMST), which is then methylated to form O-methylsterigmatocystin (OMST), the immediate precursor to AFB1.

Aflatoxin B2 Pathway : Aflatoxin B2 is formed via a parallel pathway from the precursor dihydrosterigmatocystin (B1259337) (DHST). This pathway begins with VERB, which is converted to dihydrodemethylsterigmatocystin (DHDMST). It is hypothesized that the same enzymes involved in the VERA to AFB1 conversion also catalyze the corresponding steps in the VERB to AFB2 pathway.

A strain of Aspergillus flavus that accumulates AFB2 was instrumental in this discovery. When grown in a specific medium, this strain produced AFB2 and its metabolite Aflatoxin M2, but no detectable AFB1. However, when sterigmatocystin was added to the culture, the fungi produced both AFB1 and Aflatoxin M1, in addition to higher levels of AFB2 and M2, supporting the model of a branched pathway where ST is a direct precursor to AFB1.

The gene cluster responsible for aflatoxin synthesis is highly conserved. The inability of Aspergillus flavus to produce G-group aflatoxins (AFG1 and AFG2), unlike Aspergillus parasiticus, is due to a deletion in the gene cluster, which prevents the necessary enzymatic conversions.

Comparative Metabolic Profiles and Biotransformation Rates Across Species

The metabolism of ingested aflatoxins occurs primarily in the liver, where they are biotransformed by enzymes, most notably the cytochrome P450 (CYP450) system. The rate and pathway of this metabolism vary significantly across different animal species, which is a primary determinant of their susceptibility to aflatoxin toxicity.

In vitro studies using liver postmitochondrial supernatant fractions have revealed stark differences in the metabolic capacity for Aflatoxin B2 among species. Duck liver demonstrates a remarkably high level of metabolic activity, converting 40-80% of the initial Aflatoxin B2 within 30 minutes. In stark contrast, liver preparations from rats, mice, and humans metabolized less than 6% of the substrate in the same timeframe.

A crucial metabolic conversion observed in duck liver is the transformation of Aflatoxin B2 into Aflatoxin B1, produced in amounts equivalent to 2-8% of the initial AFB2 substrate. This is significant because AFB1 is a much more potent toxin that can be further activated. Duck liver also produces small amounts of other metabolites thought to be aflatoxicols and Aflatoxins M1 and M2. Conversely, rat, mouse, and human liver preparations did not produce detectable levels of AFB1 from AFB2, instead forming small quantities of compounds presumed to be Aflatoxins Q2 and P2.

For Aflatoxin B1, metabolism by CYP450 enzymes can lead to either detoxification or bioactivation. Detoxification pathways produce hydroxylated metabolites like Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1), and Aflatoxin P1 (AFP1). The bioactivation pathway, however, produces the highly reactive Aflatoxin B1-8,9-exo-epoxide (AFBO), which is the primary agent of AFB1's carcinogenic effects. The ratio of these activation and detoxification pathways differs between species. For example, the rate of AFBO formation in rats is about three times higher than in humans.

The table below summarizes the comparative metabolism of Aflatoxin B2 based on in vitro liver studies.

Species% Aflatoxin B2 Metabolized (in 30 min)Key Metabolites Detected
Duck40-80%Aflatoxin B1, Aflatoxicol 1 & 2 (postulated), Aflatoxin M1 & M2 (postulated)
Rat<6%Aflatoxin Q2 & P2 (postulated)
Mouse<6%Aflatoxin Q2 & P2 (postulated)
Human<6%Aflatoxin Q2 & P2 (postulated)

Comparative Molecular Interaction Studies (e.g., DNA Adduct Formation vs. AFB1)

The primary mechanism of Aflatoxin B1's potent carcinogenicity is its ability to form covalent adducts with DNA after metabolic activation. This process is initiated by cytochrome P450 enzymes, which convert AFB1 to the highly reactive Aflatoxin B1-8,9-exo-epoxide (AFBO). This electrophilic epoxide readily attacks the N7 position of guanine (B1146940) bases in DNA, forming the AFB1-N7-Guanine adduct.

This initial adduct is unstable and can either be removed from the DNA, leaving an apurinic site, or undergo a chemical transformation. The imidazole (B134444) ring of the adducted guanine can open, leading to the formation of a more stable and persistent lesion known as the Aflatoxin B1-formamidopyrimidine (AFB1-FAPY) adduct. These bulky DNA lesions, if not repaired, can disrupt DNA replication and lead to characteristic G to T transversion mutations, a hallmark of AFB1-induced hepatocellular carcinoma.

In contrast, Aflatoxin B2 is significantly less genotoxic and carcinogenic precisely because it lacks the key structural feature required for this bioactivation pathway. AFB2 has a saturated bisfuran ring, lacking the 8,9-double bond that is oxidized to form the reactive epoxide in AFB1. Consequently, Aflatoxin B2 cannot be converted to an epoxide in the same manner and has a much lower capacity to form covalent adducts with DNA. While some species, like ducks, can metabolize AFB2 to AFB1, thereby creating a pathway for subsequent DNA damage, this conversion is inefficient and does not occur to a significant extent in mammals like rats, mice, or humans.

Therefore, the critical difference in molecular interaction with DNA is that AFB1 is an indirect carcinogen requiring metabolic activation to form DNA adducts, while AFB2 largely lacks this capability, explaining its much lower carcinogenic potency.

Methodological Comparisons for Detection and Quantification of Aflatoxin B2 Alpha alongside other Aflatoxins

The detection and quantification of aflatoxins in food and feed are critical for ensuring public health. Due to their co-occurrence, analytical methods are typically designed to detect the four main aflatoxins (B1, B2, G1, and G2) simultaneously. Several methodologies are employed, each with distinct advantages and limitations in terms of sensitivity, specificity, and complexity.

Chromatographic techniques are considered the reference methods for aflatoxin analysis.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used and officially recognized method due to its sensitivity, selectivity, and reliability. It often employs fluorescence detection (FLD) for enhanced sensitivity. Since AFB1 and AFG1 have naturally lower fluorescence than AFB2 and AFG2, a post-column derivatization (PCD) step is often required to enhance their signal. HPLC systems require skilled technicians and expensive equipment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This technique offers higher detection sensitivity than HPLC and can detect all four major aflatoxins concurrently. It is considered one of the most advanced techniques for aflatoxin analysis, with limits of detection (LOD) often below 1 ng/mL.

Immunochemical methods are also common, particularly for rapid screening.

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a widely applied method for detecting and quantifying aflatoxins in various samples. It is based on the specific binding of antibodies to the aflatoxin molecules.

Immunoaffinity Columns (IAC) : IACs are frequently used as a cleanup and concentration step prior to chromatographic analysis (e.g., IAC-HPLC). This combination is highly effective and widely used for various sample types.

The table below provides a comparison of common analytical methods for aflatoxin detection.

MethodPrincipleKey AdvantagesKey LimitationsReported Limit of Detection (LOD)
HPLC-FLDChromatographic separation followed by fluorescence detection.High sensitivity, selectivity, and reliability.Requires skilled operators, expensive equipment, post-column derivatization for AFB1/AFG1.0.03–0.10 μg/kg
LC-MS/MSChromatographic separation coupled with mass spectrometry for identification and quantification.Very high sensitivity and specificity.High cost, sensitivity can be dependent on ionization and matrix effects.<1 ng/mL
HPTLCHigh-Performance Thin-Layer Chromatography.Advanced version of TLC with better resolution.Generally less sensitive than HPLC or LC-MS/MS.0.5 ppb
ELISAImmunological assay based on antibody-antigen reaction.Rapid, suitable for screening large numbers of samples.Potential for cross-reactivity, generally less accurate than chromatographic methods.Varies by kit.

Comparative Efficacy of Mitigation Strategies for this compound vs. Aflatoxin B1

Mitigation strategies for aflatoxin contamination in food and feed can be categorized into physical, chemical, and biological methods, aimed at either preventing fungal growth or detoxifying contaminated products. The efficacy of these strategies can differ between Aflatoxin B1 and Aflatoxin B2.

Chemical methods, particularly the use of adsorbent materials, are a common post-harvest approach. Bentonite (B74815), a type of clay, has shown high efficacy in removing aflatoxins from liquids like wine. In one study, the addition of bentonite to red wine successfully removed 100% of the spiked Aflatoxin B1 and 82% of Aflatoxin B2. This suggests a slightly higher binding affinity of bentonite for AFB1 compared to AFB2 in that matrix. Other fining agents also showed differential removal rates. For instance, potassium caseinate removed 77% of AFB1 and 63% of AFB2 from red wine, while activated carbon removed only 25% of AFB1 and 30% of AFB2 from the same red wine matrix.

Physical methods are also being explored. Pulsed Electric Field (PEF) technology has been shown to reduce levels of both aflatoxins. One study noted reductions of 86.9% for AFB1 and 98.7% for AFB2 with a specific PEF energy range, indicating a potentially higher degradation efficacy for AFB2 under those conditions.

Biological methods, such as fermentation with lactic acid bacteria (LAB), have been investigated as a way to make food safer from mycotoxin contamination. While the specific comparative efficacy for AFB1 versus AFB2 is not detailed in the provided sources, these methods aim to degrade or bind the toxins present in the food matrix.

Advanced Research Methodologies and Future Directions in Aflatoxin B2 Alpha Study

Omics Technologies in Aflatoxin B2 Alpha Research

Omics technologies offer a holistic view of the biological processes underlying aflatoxin production and its effects on host organisms. semanticscholar.org By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive assessment of the molecules within a biological sample, which is crucial for developing strategies to control mycotoxin contamination. semanticscholar.orgresearchgate.net

Genomic and transcriptomic approaches have been instrumental in elucidating the genetic framework governing AFB2 biosynthesis in fungi, primarily Aspergillus flavus. This species is known to produce B-type aflatoxins, including AFB1 and AFB2. nih.gov The genes responsible for aflatoxin synthesis are located in a conserved 75-kb cluster. nih.gov

Key regulatory genes within this cluster, aflR and aflS, play a pivotal role in activating the biosynthetic pathway. nih.govoup.com The aflR gene encodes a zinc-finger transcription factor that binds to the promoter regions of most structural genes in the cluster, initiating their transcription. nih.gov The expression of aflR itself is influenced by various environmental factors and developmental processes. The adjacent aflS gene acts as a co-activator, interacting with AflR to enhance the expression of pathway genes. nih.gov

Transcriptomic studies, such as RNA-Seq analyses, have demonstrated that the expression of the entire aflatoxin gene cluster is tightly regulated by environmental conditions like temperature. For instance, transcript abundance for aflatoxin biosynthesis genes in A. flavus is significantly higher at 30°C compared to 37°C, a non-permissive temperature for toxin production. oup.com Such studies have identified that the downregulation of aflR and aflS at higher temperatures is a key reason for the cessation of aflatoxin synthesis. oup.com Furthermore, transcriptomic analysis of A. flavus when inhibited by biocontrol agents like Bacillus velezensis has shown that multiple genes in the aflatoxin synthesis cluster are downregulated, leading to reduced toxin production. mdpi.com

GeneFunctionRole in Aflatoxin B2 BiosynthesisReference
aflRPathway-specific transcription factorPrimary regulator that activates the expression of structural genes in the aflatoxin cluster. nih.govoup.com
aflS (aflJ)Regulatory co-activatorInteracts with AflR to enhance transcriptional activation of pathway genes. nih.gov
aflD (nor-1)ReductaseCatalyzes an early step in the biosynthetic pathway. Its expression is highly temperature-dependent. oup.com
aflM (ver-1)KetoreductaseInvolved in the conversion of versicolorin (B1264617) A to sterigmatocystin (B1681140), a precursor to aflatoxins. oup.com
aflP (omtA)O-methyltransferaseA key enzyme in the late stage of aflatoxin synthesis. mdpi.com

Proteomics and metabolomics provide functional insights that complement genomic data, helping to elucidate the complete biosynthetic pathway of AFB2 and identify key proteins and metabolites. Proteomic analyses have been used to compare protein expression profiles between high- and low-aflatoxin-producing strains of A. flavus, revealing that proteins involved in carbon-related pathways are often differentially expressed. frontiersin.org Such studies help identify the cellular machinery that supports toxin production. researchgate.netfrontiersin.org

Metabolomics enables the unbiased determination of a wide range of small molecules (metabolites) in a biological system, providing a snapshot of its metabolic state. mdpi.com This approach is critical for identifying the intermediates in the AFB2 biosynthetic pathway. Enzymological studies have provided evidence for separate pathways for the biosynthesis of Aflatoxin B1 and B2. nih.gov The pathway to AFB2 involves the precursor dihydrosterigmatocystin (B1259337) (DHST), which is converted to dihydro-O-methylsterigmatocystin (DHOMST) before finally being converted to AFB2. nih.gov

TechnologyApplication in Aflatoxin B2 ResearchKey FindingsReference
Proteomics (e.g., TMT-labeling, MRM-HR)Quantitative analysis of protein expression in A. flavus strains with varying aflatoxin production levels.Identified differentially expressed proteins mainly enriched in carbon-related metabolic pathways between high- and low-yield strains. frontiersin.org
Metabolomics (e.g., LC-HRMS)Identification and quantification of metabolites and pathway intermediates. Analysis of mycotoxin metabolization in host systems.Provides a comprehensive profile of secondary metabolites, helping to confirm biosynthetic pathways and understand host-toxin interactions. mdpi.com
EnzymologyCharacterization of specific enzymes in the biosynthetic pathway.Demonstrated that separate enzymes catalyze the final steps for AFB1 and AFB2, confirming distinct pathways from common precursors. nih.gov

In vitro and Ex vivo Model Systems for Mechanistic Research

In vitro and ex vivo models are indispensable tools for investigating the biological mechanisms of AFB2 at the cellular and tissue levels, offering alternatives to complex animal studies. researchgate.net

Cell culture models are widely used for initial screening and assessment of mycotoxin cytotoxicity. nih.gov Given that the liver is a primary target for aflatoxins, hepatic cell lines such as HepG2 are frequently employed. nih.govkmthepatech.com Studies have also utilized intestinal cell lines like Caco-2 to investigate the effects of aflatoxins on the gut barrier. nih.govnih.gov These models allow for controlled experiments to study cellular responses, including decreased cell viability, DNA damage, oxidative stress, and apoptosis. nih.govnih.gov For instance, comparisons of different hepatic models have shown that primary human hepatocytes and PXB-cells® can be more sensitive to aflatoxin-induced toxicity than cell lines like HepG2. kmthepatech.com

Cell Line ModelCell TypeApplication in Aflatoxin ResearchReference
HepG2Human liver carcinomaWidely used to assess the cytotoxicity and genotoxicity of aflatoxins. nih.govkmthepatech.com
Caco-2Human colorectal adenocarcinomaUsed to model the intestinal epithelial barrier and study aflatoxin absorption and effects on gut integrity. nih.govnih.gov
NCM460Human colon mucosaUsed in multi-omics studies to investigate the combined toxic effects of aflatoxins on intestinal cells. nih.gov
PXB-cells®Primary human hepatocytesA highly sensitive in vitro model for evaluating human hepatic toxicity of compounds like aflatoxins. kmthepatech.com

To evaluate the bioaccessibility of AFB2—the amount released from a food matrix into the gastrointestinal tract and made available for absorption—researchers use in vitro simulated digestion models. researchgate.net These models mimic the physiological conditions of the mouth, stomach, and small intestine, including pH, enzymes, and digestion time. nih.govmdpi.com Studies have developed and validated such models specifically for assessing Aflatoxin B1 and B2. nih.gov Research has identified optimal conditions for the release of AFB2, such as digestion times of 6 minutes in the mouth, 2.5 hours in the stomach, and 2.5 hours in the duodenum, with specific pH values and volumes of digestive fluids enhancing its release. nih.gov These models have also been used to show that the presence of probiotic microorganisms can significantly reduce the bioaccessibility of AFB1 and AFB2 in food matrices like bread. researchgate.net

Model ParameterOptimal Condition for AFB2 ReleaseFindingReference
Digestion TimeMouth: 6 min; Stomach: 2.5 h; Duodenum: 2.5 hThese conditions maximize the release of AFB2 from the food matrix, with the highest bioaccessibility (89.3%) observed in a fasting state. nih.gov
pHGastric Juice: 1.1; Duodenal Fluid: 7.8
Digestive Fluid VolumeSaliva: 5 ml; Gastric Juice: 12 ml; Intestinal Fluid: 13 ml; Bile: 6 ml

Organoids and tissue slice cultures represent a significant advancement over traditional 2D cell cultures, as they better replicate the complex cellular architecture and physiological properties of native organs. nih.govnih.gov Organoids are three-dimensional structures grown from stem cells that self-organize into organ-specific cell types. nih.govabclonal.com Human liver organoids have been shown to effectively metabolize carcinogens like Aflatoxin B1, making them a powerful model to study tissue-specific metabolic activation and DNA adduct formation. nih.gov Though much of the research has focused on AFB1, these models are directly applicable to studying AFB2.

Ex vivo models using intestinal tissue explants, such as those from swine jejunum or fetal mouse jejunum, provide another layer of complexity. nih.govscispace.com These models maintain the tissue's original structure and are used to study the absorption of mycotoxins and the efficacy of detoxifying agents in a physiologically relevant context. scispace.com For example, an ex vivo model using swine intestinal explants in an Ussing Chamber system was developed to evaluate the absorption of aflatoxins and the effectiveness of antimycotoxin additives. scispace.com

Model SystemDescriptionApplication in Aflatoxin ResearchReference
Human Liver Organoids3D cultures derived from stem cells that mimic liver architecture and function.Used to study the metabolic activation of aflatoxins and quantify DNA adduct formation in a human-relevant system. nih.gov
Swine Intestinal ExplantsEx vivo model using sections of pig jejunum maintained in a culture system (e.g., Ussing Chamber).Evaluates the intestinal absorption of aflatoxins and the efficacy of mycotoxin-adsorbing agents. scispace.com
Mouse Fetal Jejunum CultureEx vivo organ culture of fetal mouse intestinal tissue.Investigates inflammatory responses and cytokine generation induced by mycotoxins in an immature intestine model. nih.gov

Animal Model Systems for Toxicokinetic and Mechanistic Studies (Excluding Adverse Effects)

Animal model systems are indispensable for elucidating the toxicokinetic and mechanistic properties of this compound. These studies, which focus on the absorption, distribution, metabolism, and excretion (ADME) of the compound, provide critical data on its biological fate without detailing its adverse effects. Various species are utilized, as metabolic pathways can differ significantly, influencing the compound's biotransformation. nih.gov

In vitro studies using liver fractions from different species—including ducks, rats, mice, and humans—have been particularly revealing. nih.gov Such comparative studies highlight species-specific differences in metabolic capability. For instance, duck liver preparations have demonstrated a much higher metabolic activity for Aflatoxin B2 compared to preparations from rats, mice, or humans. nih.gov A significant metabolic pathway observed in duck liver is the conversion of Aflatoxin B2 into Aflatoxin B1, a transformation that occurs at a much lower rate or is undetectable in other species studied. nih.gov This specific biotransformation is a key area of mechanistic investigation.

Further mechanistic studies in animal models explore the full range of metabolic products. Besides the conversion to Aflatoxin B1, duck liver systems have been shown to produce other metabolites, including compounds with chromatographic properties similar to aflatoxicols, Aflatoxin M2, and Aflatoxin P2. nih.govbionte.com In contrast, mammalian liver systems like those from rats and mice primarily produce small quantities of metabolites thought to be Aflatoxin Q2 and Aflatoxin P2. nih.gov

The general toxicokinetic profile of aflatoxins, largely studied through Aflatoxin B1, provides a framework for understanding this compound. Absorption primarily occurs in the small intestine, a process influenced by the compound's lipophilic characteristics and molecular weight. bionte.com Following absorption, distribution is systemic, with the liver being the principal organ for accumulation and metabolism. bionte.com The liver's central role is due to its high concentration of cytochrome P450 (CYP) monooxygenases, the primary enzymes responsible for metabolizing aflatoxins. bionte.com Excretion pathways are also investigated in these models to complete the ADME profile.

Table 1: Species-Dependent Metabolism of Aflatoxin B2 in In Vitro Liver Systems

Animal ModelRelative Metabolic ActivityKey Metabolites IdentifiedConversion to Aflatoxin B1
Duck HighAflatoxin B1, Aflatoxicols, Aflatoxin M2Significant
Rat LowAflatoxin Q2 (postulated), Aflatoxin P2 (postulated)Undetectable
Mouse LowAflatoxin Q2 (postulated), Aflatoxin P2 (postulated)Undetectable
Human LowAflatoxin Q2 (postulated), Aflatoxin P2 (postulated)Undetectable

Data sourced from in vitro studies using postmitochondrial supernatant fractions of liver tissue. nih.gov

Advanced Analytical Techniques (e.g., High-Resolution Mass Spectrometry)

The accurate detection and quantification of this compound in various matrices, such as food and animal feed, rely on sophisticated analytical methodologies. The evolution of these techniques has moved towards methods that offer high sensitivity, specificity, and reliability, which are crucial given the low concentrations at which these compounds often occur. wfpchinacoe.net

High-Performance Liquid Chromatography (HPLC) is a foundational technique, often coupled with fluorescence detection (FLD) for enhanced sensitivity. mdpi.comnih.gov However, the most advanced and robust methods currently available involve coupling liquid chromatography with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS). wfpchinacoe.netmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for aflatoxin analysis due to its exceptional sensitivity and selectivity. mdpi.comchem-agilent.com This technique can simultaneously detect multiple aflatoxins, including Aflatoxin B2, from a single sample with limits of detection (LOD) often falling below 1 nanogram per milliliter (ng/mL). mdpi.comresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) systems are increasingly used to shorten analysis times and improve separation efficiency. researchgate.net

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or time-of-flight (TOF) analyzers, represents a further advancement. semanticscholar.org HRMS provides highly accurate mass measurements, which not only confirms the identity of known compounds like this compound but also enables the identification of unknown metabolites and derivatives for which no commercial standards exist. semanticscholar.org This capability is invaluable for comprehensive metabolization and exposure assessment studies. semanticscholar.org

Sample preparation remains a critical step in the analytical workflow, often involving extraction with an organic-aqueous solvent mixture followed by a clean-up step using techniques like solid-phase extraction (SPE) or immunoaffinity chromatography to remove matrix interferences. mdpi.comresearchgate.net

Table 2: Comparison of Advanced Analytical Techniques for this compound

TechniquePrincipleTypical Limit of Detection (LOD)Key Advantages
HPLC-FLD Chromatographic separation followed by fluorescence detection.0.071–0.12 µg/L nih.govGood sensitivity, widely available.
UPLC-FLD Uses smaller particle columns for faster, higher-resolution separation.0.008–0.092 µg/L nih.govShort analysis time, reduced solvent use, high resolution. nih.gov
LC-MS/MS Combines HPLC/UHPLC separation with highly selective and sensitive mass detection.<1 ppb (<1 µg/kg) chem-agilent.com; 0.03-2.23 µg/kg researchgate.netHigh sensitivity and specificity, capable of multi-analyte detection. wfpchinacoe.netmdpi.com
LC-HRMS (e.g., Orbitrap, TOF) LC coupled with mass analyzers that provide very high mass accuracy.0.015–0.150 µg/kg (for various mycotoxins) semanticscholar.orgConfident compound identification, detection of unknown metabolites, retrospective analysis. semanticscholar.org

Computational and In Silico Approaches

Computational and in silico methods are increasingly vital in mycotoxin research, offering powerful tools to investigate this compound at a molecular level and to predict its occurrence in agricultural commodities. These approaches complement experimental work by providing mechanistic insights and predictive capabilities.

Molecular Docking and Dynamics for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to a macromolecular target, typically a protein or enzyme. davidpublisher.comopenagrar.de This simulation predicts the preferred orientation and conformation of the ligand within the target's active site and estimates the strength of the interaction, often expressed as a binding energy score. mdpi.com

Studies on aflatoxins, including B2, have used molecular docking to investigate interactions with key metabolic enzymes like cytochrome P450 (CYP) isoforms 3A4 and 1A2. mdpi.com These simulations help identify the specific amino acid residues within the active site that form hydrogen bonds or hydrophobic interactions with the aflatoxin molecule. nih.gov For instance, docking studies have shown that aflatoxins can interact with residues near the T1 copper center of laccase enzymes or with the HEM group in the active site of CYPs. mdpi.comnih.gov Such analyses provide a structural basis for understanding the substrate specificity and metabolic transformation of this compound. davidpublisher.com

Molecular dynamics (MD) simulations extend the static picture provided by docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into its stability, conformational flexibility, and the dynamics of the molecular interactions. researchgate.net This can help validate docking poses and provide a more realistic representation of the binding event within a dynamic biological environment.

Predictive Modeling for Fungal Growth and Toxin Production

Predictive mycology employs mathematical models to forecast the growth of toxigenic fungi and the production of mycotoxins like this compound under various environmental conditions. researchgate.net These models are crucial tools for risk assessment and for developing management strategies in agriculture and food storage. researchgate.net

The models are generally categorized as empirical or mechanistic:

Empirical Models: These are statistical models based on observed relationships between environmental factors and fungal responses. Logistic regression, for example, can be used to model the probability of fungal growth or toxin production based on factors like temperature and water activity (a_w). scik.org

Mechanistic Models: These models aim to describe the biological processes of fungal growth and toxin production. researchgate.net They incorporate cardinal values for environmental factors (minimum, optimum, and maximum temperature and a_w) to compute risk indices. researchgate.net The AFLA-maize model is a well-known example of a mechanistic model that uses weather data to predict aflatoxin risk in maize crops. researchgate.net

These predictive models rely heavily on input data such as temperature, moisture content, and relative humidity. scik.orgnih.gov The output can be used to generate risk maps, providing a visual tool for stakeholders to make informed decisions regarding planting, harvesting, and storage to minimize contamination risk. researchgate.net

Interdisciplinary Research Needs and Collaborative Frameworks

The multifaceted nature of the challenges posed by this compound necessitates a highly integrated, interdisciplinary research approach. A comprehensive understanding, from molecular interactions to global contamination patterns, cannot be achieved by any single scientific discipline alone. Effective research and management strategies require collaborative frameworks that bring together experts from diverse fields. mdpi.com

Key disciplines that must collaborate include:

Analytical Chemistry: To develop and refine the sensitive and specific detection methods needed for monitoring and surveillance. mdpi.com

Mycology and Plant Pathology: To understand the biology of Aspergillus species, their ecology, and the factors influencing fungal colonization and toxin production in crops.

Toxicology: To conduct mechanistic and toxicokinetic studies that elucidate the metabolic fate and biological interactions of this compound. mdpi.com

Computational Biology and Chemistry: To apply in silico tools like molecular docking and predictive modeling to gain deeper mechanistic insights and forecast contamination risks. mdpi.com

Agricultural and Food Science: To develop and implement practical pre-harvest and post-harvest strategies to prevent fungal growth and toxin formation in the food supply chain.

Data Science and Epidemiology: To integrate large datasets from various sources (e.g., climate, crop yields, contamination levels) to build robust risk assessment models and surveillance systems. taylorfrancis.com

A successful collaborative framework would involve creating shared data repositories, developing standardized protocols, and fostering joint research projects. nih.gov Such a framework would enable the translation of fundamental research findings into practical applications for risk management, ensuring a holistic approach to addressing the challenges of this compound contamination from the field to the consumer. taylorfrancis.comnih.gov

Identification of Research Gaps and Priorities for this compound Investigation

Despite significant progress in aflatoxin research, specific knowledge gaps related to this compound persist. Addressing these gaps is essential for improving risk assessment and developing more effective control strategies. A focused research agenda should prioritize the following areas.

Identified Research Gaps:

Specific Toxicokinetic Data: While general aflatoxin ADME is understood, detailed toxicokinetic parameters (e.g., absorption rates, bioavailability, tissue distribution, and excretion half-life) specifically for this compound are limited, particularly across different animal species.

Complete Metabolic Profiling: The full range of this compound metabolites in various biological systems is not completely characterized. The use of untargeted HRMS could reveal novel metabolic pathways and products. semanticscholar.org

Ligand-Target Interactions: The specific interactions of this compound with a broader range of cellular targets beyond the primary metabolic enzymes are not well understood. Identifying other potential protein binding partners could reveal new mechanistic information.

Matrix Effects in Analysis: The influence of complex food and feed matrices on the efficiency of extraction and the accuracy of quantification for this compound requires ongoing investigation to improve analytical methods.

Model Validation: Predictive models for fungal growth and toxin production need continuous validation with field data from diverse geographical and climatic regions to improve their accuracy and reliability. researchgate.net

Interaction with Other Compounds: The interplay between this compound and other co-occurring mycotoxins or food components is an underexplored area. mdpi.com

Priorities for Future Investigation:

Priority 1: Comparative Toxicokinetics and Metabolism: Conduct comprehensive in vivo and in vitro studies in multiple relevant animal species to establish a robust comparative understanding of this compound's ADME profile and metabolic pathways.

Priority 2: Advanced Analytical Method Development: Focus on developing and validating rapid, cost-effective, and field-deployable screening methods for this compound to facilitate widespread monitoring, particularly in resource-limited settings.

Priority 3: Integrated Computational and Experimental Studies: Combine molecular docking and dynamics simulations with experimental validation to precisely characterize the binding interactions of this compound with key biological targets.

Priority 4: Enhancing Predictive Models: Integrate multi-source data (e.g., climatic, agronomic, genomic) into mechanistic models to enhance the precision of forecasts for this compound contamination risk under changing climate scenarios. scik.org

Priority 5: Investigation of Toxin Co-occurrence: Design studies to investigate the combined mechanistic and toxicokinetic impact of this compound when present with other mycotoxins, reflecting real-world contamination scenarios.

Addressing these research gaps and priorities through concerted, interdisciplinary efforts will be crucial for advancing the scientific understanding of this compound and strengthening food safety systems globally. researchgate.net

Q & A

Q. What analytical methods are most effective for detecting Aflatoxin B2 alpha in food and biological samples, and how do their sensitivities compare?

this compound detection commonly employs high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. Reverse-phase HPLC paired with fluorescence detection is preferred for its precision (0.1–5 ng/g limits of detection) and ability to distinguish between structurally similar aflatoxins (e.g., B2 vs. B1 or G2) . For rapid screening, immunoassays (e.g., ELISA) are used, but cross-reactivity with other aflatoxins (e.g., B1 or G1) must be validated to avoid false positives . Thin-layer chromatography (TLC) remains cost-effective but lacks the resolution and automation of HPLC .

Q. How does this compound contamination prevalence compare to other aflatoxins in agricultural commodities?

this compound is less prevalent than B1 but often co-occurs in contaminated samples. For example, in groundnuts, B1 dominates (70–90% of total aflatoxins), while B2 constitutes 5–20% depending on fungal strain and environmental conditions . Bread samples in one study showed B2 contamination in 42.87% of cases, higher than G1 (16.6%) but lower than B1 (36.67%) . Regional variations in Aspergillus strains influence B2 prevalence, with tropical climates favoring B1/B2 producers .

Q. What are the primary metabolic pathways and toxicological mechanisms of this compound?

this compound requires metabolic activation by cytochrome P450 enzymes (e.g., CYP3A4) to form reactive epoxides, which bind to DNA and proteins, causing mutations and cytotoxicity . Unlike B1, B2’s carcinogenicity is weaker due to lower epoxide stability, but it still induces DNA adducts and chromosomal aberrations in rodents . Its toxicity is partially attributed to in vivo conversion to B1 metabolites, complicating mechanistic studies .

Advanced Research Questions

Q. How should experimental designs account for this compound’s metabolic conversion to B1 in carcinogenicity studies?

Researchers must differentiate between B2-specific effects and those caused by its conversion to B1 metabolites. This requires:

  • Isotopic labeling : Tracking B2-derived metabolites in liver microsomal assays .
  • Knockout models : Using CYP3A4-deficient rodents to isolate B2’s direct genotoxicity .
  • Dose-response analysis : Low-dose studies to avoid saturation of metabolic pathways, which can skew results .

Q. What methodologies resolve discrepancies in this compound’s genotoxicity across in vitro and in vivo models?

Discrepancies arise from differences in metabolic activation efficiency. Solutions include:

  • Co-culture systems : Incorporating hepatic S9 fractions into in vitro assays to mimic metabolic activation .
  • Multi-endpoint assays : Combining sister chromatid exchange (SCE), micronucleus, and comet assays to capture diverse genotoxic effects .
  • Cross-model validation : Replicating in vitro findings in multiple animal models (e.g., rats vs. zebrafish) to confirm relevance .

Q. How can cross-reactivity challenges in immunoassays for this compound be mitigated?

Optimizing antibody specificity involves:

  • Hapten design : Modifying the B2 structure to create immunogens that minimize recognition of B1 or G1 .
  • Competitive assays : Using B2-specific competitors to block cross-reactive binding .
  • Multiplex platforms : Pairing immunoassays with HPLC-MS/MS for confirmatory quantification .

Q. What are the critical gaps in understanding this compound’s role in co-exposure scenarios with other mycotoxins?

Limited data exist on synergistic effects, such as B2’s interaction with ochratoxin A or fumonisins. Key steps for research include:

  • Dose-additivity models : Testing low-dose mixtures to reflect real-world exposure .
  • Transcriptomic profiling : Identifying shared pathways (e.g., oxidative stress, DNA repair) affected by co-exposure .
  • Epigenetic studies : Assessing histone modification or miRNA changes induced by combined toxins .

Methodological Considerations

  • Regulatory vs. experimental methods : Regulatory workflows prioritize validated, legally acceptable methods (e.g., ISO 16050 for HPLC), while experimental studies may use cost-effective minicolumns for screening .
  • Sample preparation : Groundnut matrices require defatting and immunoaffinity cleanup to reduce interference in HPLC-MS/MS .
  • Data normalization : Express B2 levels relative to total aflatoxins (B1+B2+G1+G2) to align with regional regulatory frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aflatoxin B2 alpha
Reactant of Route 2
Reactant of Route 2
Aflatoxin B2 alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.